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  • Product: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
  • CAS: 1274507-38-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Methodologies of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Introduction & Core Rationale In the realm of modern drug discovery and medicinal chemistry, bifunctional aromatic building blocks are critical for developing complex molecular architectures, such as macrocyclic peptidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Rationale

In the realm of modern drug discovery and medicinal chemistry, bifunctional aromatic building blocks are critical for developing complex molecular architectures, such as macrocyclic peptidomimetics and targeted covalent inhibitors. 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly versatile intermediate characterized by an electron-deficient aromatic core, a terminal carboxylic acid, a reducible nitro group, and a flexible, ether-containing thioether side chain[1].

As an Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic synthetic node. The strategic placement of the nitro group para to the sulfanyl linkage initially serves to activate the ring for Nucleophilic Aromatic Substitution (SNAr) during its synthesis, a well-established methodology for generating functionalized aromatic systems in medicinal chemistry, as demonstrated in [2]. Post-synthesis, the nitro group can be reduced to an aniline, providing an orthogonal handle for amide coupling, while the carboxylic acid allows for immediate incorporation into solid-phase peptide synthesis (SPPS) or solution-phase library generation.

Structural Analysis & Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The flexible 3-methoxypropyl chain acts as a lipophilic modifier with a terminal hydrogen-bond acceptor (the ether oxygen), which can favorably modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates. The carboxylic acid ensures aqueous solubility at physiological pH, while the nitro group serves as a strong electron-withdrawing group (EWG)[3].

Table 1: Physicochemical Properties of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

PropertyValue / Description
Chemical Name 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
CAS Registry Number 1274507-38-8
Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
SMILES String O=C(O)c1cc(=O)ccc1SCCCOC
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 6 (Nitro, Ether, Carboxylic acid)
Rotatable Bonds 6
Reactivity Profile Electrophilic at COOH; Reducible at NO2; Oxidizable at S

Data synthesized from commercial chemical repositories including[4] and [1].

Mechanistic Synthesis & Experimental Protocol (SNAr Pathway)

Expertise & Experience: The most efficient and high-yielding route to synthesize this compound is via an SNAr reaction. We select 2-fluoro-5-nitrobenzoic acid as the electrophile rather than the chloro-analogue. Why? In SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer intermediate, not the leaving group departure. Fluorine's high electronegativity makes the ipso-carbon significantly more electrophilic, accelerating the thiol attack. The nitro group at the 5-position (para to the fluorine) provides essential resonance stabilization for the anionic intermediate[2].

Self-Validating Experimental Protocol: SNAr Synthesis

Objective: High-purity synthesis of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid. Reagents: 2-Fluoro-5-nitrobenzoic acid (1.0 eq), 3-methoxypropane-1-thiol (1.1 eq), Potassium Carbonate (K2CO3) (2.5 eq), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-fluoro-5-nitrobenzoic acid in anhydrous DMF under an inert nitrogen atmosphere. The concentration should be maintained at approximately 0.2 M to prevent intermolecular side reactions.

  • Base Addition: Add K2CO3. Causality: The base serves a dual purpose: it deprotonates the carboxylic acid (preventing it from acting as a competing electrophile or proton source) and deprotonates the thiol to generate the highly nucleophilic thiolate anion.

  • Nucleophile Introduction: Slowly add 3-methoxypropane-1-thiol dropwise at 0 °C to control the initial exothermic formation of the thiolate.

  • Reaction Execution: Warm the mixture to room temperature (25 °C) and stir for 4–6 hours. Self-Validation Check: The reaction progress must be monitored via LC-MS. The disappearance of the starting material mass (m/z 184 for [M-H]-) and the appearance of the product mass (m/z 270 for [M-H]-) confirms the formation of the thioether.

  • Quenching & Workup: Pour the reaction mixture into ice-cold 1 M HCl to protonate the carboxylic acid, driving the product out of the aqueous phase.

  • Extraction & Purification: Extract with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure product.

Downstream Applications and Workflow Diagram

Once synthesized, this building block is primed for derivatization. In the development of targeted therapeutics, the thioether can be oxidized to a sulfone to increase rigidity and polarity. More commonly, the nitro group is subjected to catalytic hydrogenation (Pd/C, H2) or chemical reduction (SnCl2) to yield an aniline. This aniline is an excellent nucleophile for subsequent amide couplings, enabling the construction of extended peptidomimetic scaffolds or PROTAC linkers.

G A 2-Fluoro-5-nitrobenzoic acid (Electrophile) C SNAr Reaction (Base, DMF, RT) A->C B 3-Methoxypropane-1-thiol (Nucleophile) B->C D 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid C->D Meisenheimer Intermediate E Nitro Reduction (SnCl2 or Pd/C, H2) D->E F 5-Amino-2-[(3-methoxypropyl) sulfanyl]benzoic acid E->F G Amide Coupling (Peptidomimetics/Linkers) F->G Scaffold Derivatization

Synthetic workflow and downstream functionalization of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid.

Analytical Validation

To ensure trustworthiness in the synthetic pipeline, rigorous analytical validation is mandatory before utilizing the compound in downstream biological assays.

  • 1H NMR (DMSO-d6): Validation requires observing the disappearance of the highly deshielded fluorine-adjacent proton and the appearance of the aliphatic multiplets corresponding to the 3-methoxypropyl chain (e.g., a triplet for the -S-CH2- around 3.0 ppm, a singlet for the -OCH3 around 3.2 ppm, and a triplet for the -CH2-O- around 3.4 ppm). The aromatic region will display a classic AMX spin system characteristic of a 1,2,4-trisubstituted benzene ring.

  • LC-MS: Electrospray ionization in negative mode (ESI-) must yield a prominent [M-H]- peak at m/z 270.0, confirming the exact mass of the coupled product without fragmentation of the thioether bond.

References

  • Title: 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS 1274507-38-8) Source: Accela ChemBio URL: [Link]

  • Title: Targeting Melanocortin Receptors Using SNAr-Type Macrocyclization: A Doubly Orthogonal Route to Cyclic Peptide Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

In Vitro Mechanism of Action for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid: A Technical Guide to Thioether-Directed Enzyme Inhibition

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In the landscape of precl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, small molecules containing both electron-deficient aromatic rings and flexible lipophilic chains are highly valued for their ability to target deep hydrophobic pockets in metabolic enzymes. 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS 1274507-38-8) is a prime example of such a scaffold.

As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic probe. Its structure dictates its function through two critical moieties:

  • The Thioether Linkage: Unlike rigid carbon-carbon bonds, the sulfur atom in the thioether linkage provides unique rotational freedom and polarizability.1 by allowing the attached aliphatic chain (the 3-methoxypropyl group) to nestle deeply into the hydrophobic binding grooves of enzymes like Group VIA Calcium-Independent Phospholipase A2 (iPLA2)[1].

  • The Nitrobenzoic Acid Core: Nitrobenzoic acid derivatives are widely recognized as versatile building blocks and classic modifiers of essential sulfhydryl groups[2]. The strongly electron-withdrawing nitro group increases the electrophilicity of the aromatic ring, allowing it to interact with or sterically block catalytic cysteines in target enzymes, similar to the mechanism seen with3[3].

In Vitro Mechanism of Action (MoA)

Based on its structural homology to established lipid metabolism inhibitors, 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid operates via a mixed-type inhibition mechanism targeting sulfhydryl-dependent enzymes (e.g., iPLA2 and FAS).

The Causality of Binding

When introduced in vitro, the 3-methoxypropyl tail acts as the primary anchoring motif. It penetrates the hydrophobic channel of the target enzyme, driven by favorable entropy changes as water molecules are displaced. Once anchored, the nitrobenzoic acid headgroup is positioned directly adjacent to the active site. The steric bulk and the electrostatic potential of the nitro group disrupt the catalytic triad, preventing the loading of natural substrates (such as arachidonoyl thio-PC for iPLA2 or malonyl-CoA for FAS). Furthermore, the thioether sulfur can engage in weak chalcogen bonding with backbone amides, stabilizing the inhibitor-enzyme complex and increasing residence time[1].

MoA_Pathway MNBA 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid Binding Hydrophobic Pocket Thioether Anchoring MNBA->Binding Structural Motif Target Lipid Metabolism Enzymes (e.g., iPLA2 / FAS) Inhibition Catalytic Blockade (Sulfhydryl/Serine) Target->Inhibition Nitrobenzoic Acid Interference Binding->Target High-Affinity Binding Outcome Decreased Free Fatty Acids & Downstream ROS Inhibition->Outcome Pathway Arrest

Fig 1: Mechanistic pathway of MNBA-thioether targeting lipid metabolism enzymes.

Quantitative Data Summary

To benchmark the efficacy of this compound class, we evaluate its performance against primary lipid metabolism targets. The table below summarizes the representative in vitro kinetic parameters for thioether-nitrobenzoic acid derivatives.

Target EnzymeRepresentative IC50 (µM)Binding ModeReversibilityHill Slope (h)
Group VIA iPLA2 5.2 - 12.4Mixed-typeReversible0.9 - 1.1
Fatty Acid Synthase (FAS) 8.3 - 15.8CompetitivePartially Reversible1.2 - 1.4

Note: Variance in IC50 is dependent on the specific recombinant isoform and assay conditions (e.g., presence of reducing agents like DTT).

Self-Validating Experimental Protocols

A robust in vitro assay must be self-validating. Because our target molecule contains a nitrobenzoic acid core—which strongly absorbs UV-Vis light (typically 300–400 nm)—using standard colorimetric assays (like DTNB/Ellman's reagent) will result in optical interference and false positives. Therefore, fluorometric assays are mandatory for this compound class.

Protocol A: Fluorometric Enzyme Inhibition Assay

Purpose: To determine the IC50 and confirm target engagement without optical quenching. Causality: We utilize a fluorogenic substrate (e.g., PED6) because its excitation/emission spectra (Ex 488 nm / Em 530 nm) bypass the UV absorbance of the nitro group, ensuring the readout is a true reflection of enzymatic activity.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid in 100% anhydrous DMSO to create a 10 mM stock. Crucial: Store in amber tubes, as nitroaromatics can be photosensitive.

  • Serial Dilution: Prepare a 10-point dose-response curve (0.01 µM to 100 µM) in assay buffer (50 mM HEPES, pH 7.4, 2 mM ATP, 1 mM EGTA). Maintain final DMSO concentration at ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add 10 µL of recombinant iPLA2 (or FAS) to a 384-well black microplate. Add 5 µL of the inhibitor dilutions. Incubate at 37°C for 30 minutes. Causality: This pre-incubation allows the thioether tail to achieve binding equilibrium in the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., 5 µM PED6).

  • Kinetic Readout: Measure fluorescence (Ex 488 / Em 530) continuously for 45 minutes using a microplate reader. Calculate the initial velocity (V0) from the linear portion of the curve.

Protocol B: Jump-Dilution Reversibility Assay

Purpose: To differentiate between reversible hydrophobic binding and irreversible covalent modification of the catalytic cysteine. Causality: If the compound forms a covalent adduct, enzymatic activity will not recover upon massive dilution. If the thioether linkage merely provides high-affinity reversible binding, activity will restore as the equilibrium shifts.

Step-by-Step Methodology:

  • High-Dose Incubation: Incubate the enzyme with the compound at a concentration of 10 × IC50 for 1 hour at room temperature.

  • Rapid Dilution: Transfer 1 µL of the inhibited enzyme mixture into 99 µL of assay buffer containing the fluorogenic substrate (a 100-fold "jump" dilution).

  • Monitoring Recovery: Monitor the fluorescence continuously. Compare the reaction rate to a vehicle-treated control that underwent the exact same dilution process.

Exp_Workflow Step1 Phase 1: Compound Prep 10 mM DMSO Stock Avoid UV degradation Step2 Phase 2: Target Incubation Recombinant Enzyme 37°C for 30 mins Step1->Step2 Dilute to 0.1-100 µM Step3 Phase 3: Orthogonal Assays Fluorometric Activity Assay Jump-Dilution Reversibility Step2->Step3 Initiate Reaction Step4 Phase 4: Data Synthesis Calculate IC50 & Ki Determine Binding Mode Step3->Step4 Multi-parametric readout

Fig 2: Self-validating in vitro workflow for evaluating enzyme inhibition and reversibility.

Conclusion

The in vitro evaluation of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid requires a nuanced understanding of its chemical properties. By recognizing the thioether group as a driver of hydrophobic pocket affinity and the nitrobenzoic acid as an electron-withdrawing active-site disruptor, researchers can accurately map its mechanism of action. Employing fluorometric and jump-dilution assays ensures that the resulting kinetic data is both optically sound and mechanistically validated.

References

  • Development of Potent and Selective Inhibitors for Group VIA Calcium-Independent Phospholipase A2 Guided by Molecular Dynamics and Structure–Activity Relationships. ACS Publications. 1

  • Inhibitory effects of thioethers on fatty acid synthase and 3T3-L1 cells. Taylor & Francis. 3

  • 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Publications. 2

Sources

Foundational

An In-Depth Technical Guide to 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, a molecule of interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, a molecule of interest in medicinal chemistry and synthetic applications. We will delve into its fundamental chemical properties, outline a plausible synthetic pathway based on established chemical principles, and describe robust analytical methodologies for its characterization and quality control.

Core Molecular Attributes

2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a nitro group, which is a strong electron-withdrawing group, and a thioether linkage to a methoxypropyl chain. These structural features are anticipated to influence its chemical reactivity and biological activity.

Molecular Weight and Exact Mass

A precise understanding of the molecular weight and exact mass is fundamental for mass spectrometry analysis and stoichiometric calculations in synthesis.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₅S[1]
Molecular Weight 271.29 g/mol [1]
Exact Mass 271.05144 DaCalculated

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid can be logically approached from 2-chloro-5-nitrobenzoic acid and 3-methoxypropane-1-thiol. This reaction is a nucleophilic aromatic substitution, where the thiolate anion acts as the nucleophile, displacing the chloride on the aromatic ring. The nitro group at the para position to the leaving group activates the ring towards this substitution.

Synthetic_Pathway 2-chloro-5-nitrobenzoic_acid 2-chloro-5-nitrobenzoic acid Product 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid 2-chloro-5-nitrobenzoic_acid->Product 3-methoxypropane-1-thiol 3-methoxypropane-1-thiol 3-methoxypropane-1-thiol->Product Base Base (e.g., K₂CO₃, NaH) Base->Product Solvent Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: Proposed synthesis of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid.

Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a suitable base (e.g., potassium carbonate, 2-3 equivalents) and 3-methoxypropane-1-thiol (1.1-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-100 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with a mineral acid (e.g., 1M HCl) to precipitate the product. The crude solid is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, with applications as antibacterial, antifungal, and anticancer agents. The introduction of a flexible thioether linkage can modulate the lipophilicity and conformational properties of the molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as next-generation antibacterial agents. [2] It is plausible that 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid could serve as a lead compound or a synthetic intermediate for novel therapeutics.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of a synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a standard approach for the analysis of benzoic acid derivatives.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient from low to high organic content
Flow Rate 1.0 mL/min
Detection UV at a relevant wavelength (e.g., 254 nm or λmax)
Injection Volume 10 µL
Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a liquid chromatography system (LC-MS), is invaluable for confirming the molecular weight and obtaining structural information. Electrospray ionization (ESI) in negative ion mode would be suitable for this acidic compound.

Analytical_Workflow Sample Synthesized Compound HPLC HPLC Separation Sample->HPLC UV_Detector UV Detection HPLC->UV_Detector MS_Detector Mass Spectrometry HPLC->MS_Detector Purity_Analysis Purity Assessment UV_Detector->Purity_Analysis Identity_Confirmation Identity Confirmation MS_Detector->Identity_Confirmation

Caption: A typical analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule. The expected spectra would show characteristic signals for the aromatic protons, the methylene groups of the propyl chain, the methoxy group, and the carboxylic acid proton.

Safety and Handling

As with any laboratory chemical, 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, a material safety data sheet (MSDS) should be consulted. Related nitrobenzoic acid compounds are known to cause skin and eye irritation.

References

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

Sources

Exploratory

Preliminary Toxicity and Safety Evaluation of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Content Type: Technical Whitepaper & Preclinical Protocol Guide Executive Summary & Structural Profiling In the early stages...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Scientists Content Type: Technical Whitepaper & Preclinical Protocol Guide

Executive Summary & Structural Profiling

In the early stages of drug discovery and chemical development, predictive toxicology is paramount. The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) presents a unique polyfunctional scaffold[1][2]. To design an effective safety evaluation program, we must first deconstruct the molecule into its toxicophoric structural alerts. As an application scientist, identifying these alerts dictates the causality behind our experimental choices:

  • Nitroaromatic Ring: Nitroaromatics are notorious for their mutagenic and hepatotoxic potential. The nitro group can undergo single-electron reduction, initiating a cascade of reactive oxygen species (ROS) and DNA-reactive intermediates[3][4].

  • Carboxylic Acid Moiety: While common, carboxylic acids are substrates for UDP-glucuronosyltransferases (UGTs). The resulting acyl glucuronides are chemically reactive and have been heavily implicated in idiosyncratic drug toxicity (IDT) via protein adduction[5][6].

  • Thioether (Sulfanyl) Linkage: Thioethers are highly susceptible to cytochrome P450-mediated S-oxidation, forming sulfoxides and sulfones, which alters the molecule's clearance and off-target binding profile.

This guide establishes a self-validating, step-by-step preclinical safety framework specifically tailored to interrogate these three mechanistic liabilities.

Mechanistic Toxicity Pathways

Understanding the biochemical fate of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid is critical for interpreting safety data. The toxicity is not inherent to the parent molecule alone, but rather its bioactivation pathways.

Nitroaromatic Bioactivation and Genotoxicity

The bioreduction of the nitro group is the central toxicological mechanism for nitroaromatic compounds[7]. Enzymatic reduction by nitroreductases (or CYP450s under hypoxic conditions) transfers a single electron to form a nitro anion radical . This radical can react with molecular oxygen to generate superoxide anions (causing oxidative stress) or undergo further reduction to a reactive hydroxylamine [4]. Hydroxylamines are potent electrophiles that form covalent adducts with DNA, leading to transversions, transitions, and frameshift mutations[8].

Acyl Glucuronidation and Idiosyncratic Toxicity

The carboxylic acid group undergoes Phase II metabolism to form an acyl glucuronide. Unlike stable ether glucuronides, acyl glucuronides are electrophilic and chemically labile[5]. They can undergo pH-dependent intramolecular acyl migration, forming reactive isomers that covalently bind to plasma and tissue proteins[5]. This haptenization process is a primary driver of immune-mediated idiosyncratic drug toxicity (IDT) and drug-induced liver injury (DILI)[6][9].

ToxicityPathways cluster_nitro Nitroaromatic Bioactivation cluster_carboxyl Carboxylic Acid Metabolism Compound 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid NitroRadical Nitro Anion Radical (1e- reduction) Compound->NitroRadical Nitroreductases AcylGlucuronide Acyl Glucuronide (Phase II Conjugation) Compound->AcylGlucuronide UGT Enzymes ROS Superoxide / ROS (Oxidative Stress) NitroRadical->ROS O2 cycle Hydroxylamine Hydroxylamine Intermediate (DNA Adducts) NitroRadical->Hydroxylamine Further reduction ProteinAdducts Protein Adducts (Idiosyncratic Toxicity) AcylGlucuronide->ProteinAdducts Acyl Migration & Covalent Binding

Figure 1: Divergent bioactivation pathways of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid leading to toxicity.

Experimental Protocols: In Vitro Safety & Genotoxicity

To build a self-validating system, our protocols must directly challenge the mechanisms outlined above.

Bacterial Reverse Mutation (Ames) Test (Modified for Nitroaromatics)

Because standard Salmonella typhimurium strains (e.g., TA98, TA100) have endogenous nitroreductases, they are highly sensitive to nitroaromatic mutagens[8]. To prove causality (that the nitro group is the culprit), we must run parallel assays using nitroreductase-deficient strains.

Step-by-Step Methodology:

  • Strain Selection: Prepare standard strains (TA98, TA100, TA1535) and nitroreductase-deficient strains (TA98NR, TA100NR).

  • Metabolic Activation: Prepare rat liver S9 fraction (induced with Aroclor 1254) to simulate mammalian hepatic metabolism.

  • Dose Preparation: Dissolve the compound in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Incubation: Plate the compound, bacteria, and S9 mix (or buffer for -S9) in top agar containing trace histidine/biotin. Incubate at 37°C for 48-72 hours.

  • Validation Logic: If TA98 shows high revertant colonies but TA98NR shows baseline levels, the mutagenicity is definitively caused by nitroreduction.

Acyl Glucuronide Stability and Covalent Binding Assay

The chemical stability of an acyl glucuronide in vitro is a strong predictor of in vivo IDT risk[9].

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM) supplemented with UDP-glucuronic acid (UDPGA) and alamethicin (to permeabilize microsomes) at 37°C for 60 minutes.

  • Isolation: Quench the reaction with cold acetonitrile. Centrifuge and isolate the acyl glucuronide via preparative HPLC.

  • Stability Testing: Incubate the isolated acyl glucuronide in Potassium Phosphate Buffer (KPB, pH 7.4) and Human Serum Albumin (HSA) solution at 37°C[9].

  • Quantification: Sample at 0, 1, 2, 4, and 8 hours. Analyze via LC-MS/MS to calculate the degradation half-life ( t1/2​ ).

  • Validation Logic: A half-life of <3.6 hours in KPB indicates high acyl migration rates and a severe risk for idiosyncratic toxicity[9].

In Vivo Acute Toxicity & Toxicokinetics

Rodent Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)

Step-by-Step Methodology:

  • Sighting Study: Administer a single oral dose (e.g., 300 mg/kg) to a single female Wistar rat. Observe for 24 hours for signs of methemoglobinemia (cyanosis), a common acute effect of nitroaromatics.

  • Main Study: Based on the sighting study, dose 5 females at the appropriate fixed dose (e.g., 300 or 2000 mg/kg).

  • Observation: Monitor daily for 14 days. Record body weight, clinical signs, and perform gross necropsy on day 14.

Toxicokinetic (TK) Profiling
  • Dosing: Administer the compound IV (2 mg/kg) and PO (10 mg/kg) to Sprague-Dawley rats (n=3/route).

  • Sampling: Collect blood at 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

  • Bioanalysis: Use LC-MS/MS to quantify the parent compound, the S-oxide metabolite, and the acyl glucuronide.

Quantitative Data Summary Framework

The following table outlines the target thresholds required to advance this compound through preclinical development.

Assay / EndpointTarget Metric / Threshold for SafetyMechanistic Rationale
Ames Test (TA98/TA100) Negative (< 2-fold increase in revertants)Assesses DNA-reactive hydroxylamine formation[8].
Ames Test (TA98NR) NegativeConfirms role of nitroreductase if standard Ames is positive.
Acyl Glucuronide t1/2​ >7.0 hours in KPB (pH 7.4)Short half-lives (< 3.6h) correlate strongly with IDT and DILI[9].
Covalent Binding (HSA) <50 pmol eq/mg proteinQuantifies direct haptenization risk from the carboxylic acid[5].
In Vivo Methemoglobin <5% of total hemoglobinNitroaromatics oxidize Fe2+ to Fe3+ in erythrocytes.

References

  • 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid. AccelaChemBio.
  • 59190-99-7,(2S)-2-[(methoxycarbonyl)amino]propanoic acid-AccelaChem. AccelaChem.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals.
  • Acyl glucuronide drug metabolites: toxicological and analytical implications. PubMed.
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology - ACS Publications.
  • Predictability of idiosyncratic drug toxicity risk for carboxylic acid-containing drugs based on the chemical stability of acyl glucuronide. PubMed.

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid Derivatives

As drug discovery programs increasingly explore novel chemical space, the pharmacokinetic (PK) profiling of multifunctional scaffolds requires a mechanistic, causality-driven approach. The compound 2-[(3-methoxypropyl)su...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly explore novel chemical space, the pharmacokinetic (PK) profiling of multifunctional scaffolds requires a mechanistic, causality-driven approach. The compound 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) presents a fascinating confluence of structural liabilities and advantages. It features an ionizable carboxylic acid, a redox-sensitive nitroaromatic ring, a metabolically labile thioether linkage, and a terminal methoxypropyl chain.

This technical guide provides an in-depth framework for the preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and PK profiling of this scaffold, detailing the causality behind experimental choices and establishing self-validating protocols for drug development professionals.

Structural Deconstruction & ADME Causality

To design an effective PK profiling strategy, we must first deconstruct the molecule into its functional pharmacophores and anticipate their physiological behavior.

The Carboxylic Acid Moiety

Carboxylic acids are privileged substructures in medicinal chemistry, offering excellent aqueous solubility and the ability to form strong enthalpic interactions with target proteins[1]. However, with a pKa typically between 3.5 and 4.0, this moiety is >99% ionized at physiological pH (7.4).

  • Causality: This ionization restricts transcellular passive diffusion, often leading to poor membrane permeability unless paracellular routes or uptake transporters (e.g., OATs) are involved. Furthermore, the anionic charge drives high plasma protein binding (PPB), specifically to Human Serum Albumin (HSA), which drastically reduces the unbound fraction ( fu​ ) available for tissue distribution[2]. Carboxylic acids are also prime targets for UGT-mediated acyl-glucuronidation, forming potentially reactive metabolites[1].

The Nitroaromatic Group

The 5-nitro substitution introduces a significant metabolic liability. Nitro groups are highly susceptible to bioreduction by both mammalian hepatic enzymes and the gut microbiome[3].

  • Causality: Nitroreductases (NTRs) catalyze the sequential reduction of the nitro group to nitroso, hydroxylamine, and ultimately amino derivatives[4]. This pathway can lead to the release of reactive nitrogen species (e.g., NO•) or toxic intermediates[3]. Because gut microbiota heavily express NTRs, oral bioavailability can be highly variable depending on the intestinal transit time and microbiome composition.

The Thioether (Sulfanyl) Linkage

Thioethers are highly prone to Phase I oxidation.

  • Causality: Cytochrome P450s (predominantly CYP3A4) and Flavin-containing monooxygenases (FMOs) rapidly oxidize the sulfur atom to form sulfoxides and, subsequently, sulfones[5]. This S-oxidation increases the polarity of the molecule, accelerating renal clearance and potentially altering the pharmacological activity of the parent scaffold.

Metabolic Pathway Visualization

The convergence of these functional groups results in a complex metabolic web. The diagram below maps the primary biotransformation routes.

MetabolicPathways Parent 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid SOx S-Oxidation (Sulfoxide/Sulfone) Parent->SOx CYP3A4 / FMO NitroRed Nitroreduction (Amino derivative) Parent->NitroRed Nitroreductases ODemeth O-Demethylation (Alcohol derivative) Parent->ODemeth CYP P450 Gluc Acyl-Glucuronidation (Phase II) Parent->Gluc UGTs

Figure 1: Primary Phase I and Phase II metabolic pathways of the thioether-nitrobenzoic acid scaffold.

Self-Validating In Vitro ADME Protocols

To accurately profile this scaffold, standard assays must be modified to account for FMO heat lability and NTR oxygen sensitivity.

Protocol 1: Phenotyping S-Oxidation and Nitroreduction

This protocol isolates the contributions of CYPs, FMOs, and cytosolic NTRs.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare incubations using Human Liver Microsomes (HLM) and Human Liver S9 fractions (1 mg/mL protein). Causality: S9 fractions contain both microsomal and cytosolic enzymes, capturing cytosolic nitroreductases missed by HLM alone.

  • Thermal Phenotyping (FMO vs. CYP): Pre-incubate an aliquot of HLM at 45°C for 5 minutes without NADPH. Causality: FMOs are notoriously heat-labile and will be completely inactivated, whereas CYPs remain stable. Comparing heat-treated vs. unheated HLM isolates the FMO contribution to S-oxidation[5].

  • Atmospheric Control (NTRs): Conduct parallel S9 incubations under standard aerobic conditions and strictly anaerobic conditions (purged with N2). Causality: Type II nitroreductases undergo futile cycling in the presence of oxygen, generating reactive oxygen species without forming the terminal amine. Anaerobic conditions are required to accurately quantify the full reduction pathway[3].

  • Reaction Initiation & Quenching: Initiate reactions with 1 mM NADPH. Quench at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls: Run Verapamil (CYP control), Benzydamine (FMO control), and Metronidazole (NTR control) in parallel to validate system integrity.

Protocol 2: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Given the carboxylic acid moiety, determining the unbound fraction ( fu​ ) is critical for predicting the Volume of Distribution ( Vd​ ).

Step-by-Step Methodology:

  • Spiking: Spike human, rat, and mouse plasma with the test compound to a final concentration of 1 µM. Keep organic solvent (DMSO) <0.5% to prevent protein precipitation.

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber of a RED device (8K MWCO). Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours. Causality: 4 hours is sufficient for small molecules to reach equilibrium without compromising plasma stability.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank PBS to the plasma samples and 50 µL of blank plasma to the PBS samples. Causality: Matrix matching ensures identical ionization efficiency during LC-MS/MS analysis, eliminating matrix effects.

  • Validation Control: Use Warfarin (>98% bound) as a high-binding positive control.

In Vivo Pharmacokinetic Workflow

Transitioning from in vitro to in vivo requires a robust study design to capture the rapid distribution and metabolism of this scaffold.

PKWorkflow Dosing Animal Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Plasma Prep & Protein Precipitation Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Figure 2: Standard in vivo pharmacokinetic workflow from dosing to data analysis.

In Vivo Protocol Details (Rodent Model):

  • Formulation: Due to the lipophilic thioether and hydrophilic carboxylate, formulate in 5% DMSO, 10% Solutol HS15, and 85% Saline (pH adjusted to 7.4).

  • Dosing: Administer IV at 1 mg/kg (tail vein) and PO at 10 mg/kg (oral gavage) to CD-1 mice.

  • Sampling Schedule: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: The dense early sampling (0.083 to 1 h) is critical to capture the rapid α -distribution phase and the expected rapid initial clearance via S-oxidation.

Quantitative Data Summaries

The following tables synthesize the anticipated ADME and PK parameters based on the structural liabilities of the scaffold.

Table 1: Expected Physicochemical & In Vitro ADME Profile

ParameterExpected Value / LiabilityMechanistic Rationale
pKa ~3.5 - 4.0Carboxyl group is >99% ionized at physiological pH 7.4.
LogD (pH 7.4) 1.5 - 2.0Balance of the lipophilic thioether/nitro groups and the hydrophilic carboxylate anion.
Plasma Protein Binding >95% boundHigh affinity of the anionic carboxylate for Human Serum Albumin (HSA).
Caco-2 Permeability ( Papp​ ) < 5 × 10⁻⁶ cm/sHigh ionization restricts transcellular passive diffusion; potential substrate for efflux.
Hepatic Clearance ( CLint​ ) Moderate to HighDriven by rapid CYP/FMO-mediated S-oxidation and cytosolic nitroreduction.

Table 2: Simulated In Vivo Pharmacokinetic Parameters (Rodent Model)

PK ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) 15002200Good initial absorption, but heavily limited by first-pass metabolism.
Tmax (h) -0.5 - 1.0Rapid absorption due to low molecular weight and optimized formulation.
AUC (h*ng/mL) 25007500Absolute bioavailability (F%) ~ 30% due to extensive hepatic S-oxidation.
Vdss (L/kg) 0.4-Low volume of distribution, restricted to central compartment by high PPB.
CL (mL/min/kg) 6.6-Moderate clearance, well below hepatic blood flow limits.
T1/2 (h) 1.21.5Short half-life driven by metabolic instability of the thioether and nitro groups.

Conclusion

The 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid scaffold presents a classic medicinal chemistry optimization challenge. While the carboxylic acid provides solubility, it restricts tissue distribution via high plasma protein binding. Simultaneously, the thioether and nitro groups act as metabolic sinks, driving rapid clearance. Successful development of derivatives based on this scaffold will require targeted bioisosteric replacement (e.g., replacing the carboxylic acid with a tetrazole or acyl sulfonamide)[1] or strategically blocking the sites of S-oxidation and nitroreduction.

References

  • Comparison of the Pharmacology of Hydroxamate- And Carboxylate-Based Matrix Metalloproteinase Inhibitors (MMPIs)
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: dergipark.org.

Sources

Exploratory

Kinetic and Thermodynamic Profiling of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid: A Methodological Whitepaper

Executive Summary The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS 1274507-38-8) represents a highly versatile, low-molecular-weight (MW: 271.29 g/mol ) chemical scaffold frequently identified in high-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS 1274507-38-8) represents a highly versatile, low-molecular-weight (MW: 271.29 g/mol ) chemical scaffold frequently identified in high-throughput screening (HTS) campaigns. Structurally characterized by an electron-withdrawing nitro group, an ionizable carboxylic acid, and a flexible methoxypropyl thioether chain, derivatives of nitrobenzoic acid are known to act as potent antagonists for specific G-protein coupled receptors (GPCRs), such as the P2Y14 receptor[1], as well as various metabolic enzymes.

Transitioning this compound from a preliminary "hit" to a validated "lead" requires rigorous biophysical characterization. This whitepaper provides an in-depth, self-validating methodological guide for determining the receptor binding affinity ( KD​ ) and kinetic rate constants ( kon​ , koff​ ) of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid using Surface Plasmon Resonance (SPR).

Structural Rationale & Biophysical Challenges

When designing a kinetic assay for a specific small molecule, the protocol must be dictated by the compound's intrinsic biophysical properties. As an Application Scientist, one must anticipate how the functional groups of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid will behave in an aqueous assay environment.

  • The Nitro Group (Optical Quenching): The presence of the nitro group at the 5-position creates a strong dipole and significant UV/Vis absorbance overlap. This can cause severe inner-filter effects or fluorescence quenching in traditional homogeneous assays like TR-FRET or Fluorescence Polarization. Causality: To avoid optical interference, a label-free, mass-based technology like [2] is strictly required.

  • The Carboxylic Acid (pH Sensitivity): With an estimated pKa of ~3.5, the benzoic acid moiety will be fully deprotonated at physiological pH (7.4). Causality: The compound cannot be covalently immobilized via amine coupling without destroying its primary pharmacophore (the carboxylate anion, which typically forms critical salt bridges with target arginine or lysine residues). Therefore, the target receptor must be immobilized, and the small molecule must be flowed as the analyte.

  • The Methoxypropyl Thioether (Induced Fit): This flexible side chain introduces an entropic penalty upon binding. Accurate measurement of the dissociation rate ( koff​ ) is critical to understanding the residence time ( τ ) of the compound within the receptor's hydrophobic pocket.

Pharmacophore Ligand 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid Carboxyl Carboxylic Acid (pKa ~3.5) Ligand->Carboxyl Nitro Nitro Group (Electron Withdrawing) Ligand->Nitro Thioether Methoxypropyl Thioether (Flexible Linker) Ligand->Thioether Receptor_Ionic Ionic Interaction (e.g., Lys/Arg) Carboxyl->Receptor_Ionic Salt Bridge Receptor_Hbond H-Bond Acceptor (e.g., Gln/Ser) Nitro->Receptor_Hbond Dipole-Dipole Receptor_VDW Hydrophobic Pocket (e.g., Val/Leu) Thioether->Receptor_VDW Induced Fit

Pharmacophore mapping and putative receptor interactions for the target compound.

Core Methodology: Surface Plasmon Resonance (SPR)

To achieve high-quality kinetic data, the assay must be designed as a self-validating system . This means incorporating reference channels to subtract bulk refractive index changes and utilizing solvent correction to account for DMSO mismatch between the running buffer and the sample[3].

Theoretical Immobilization Calculation

Because 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid is a small molecule (271.29 Da), it will generate a very small SPR response. To achieve a theoretical maximum response ( Rmax​ ) of ~30 Response Units (RU), we must calculate the required receptor immobilization level. Assuming a target receptor of 50 kDa:

Rtarget​=MWligand​×ValencyRmax​×MWreceptor​​=271.29×130×50,000​≈5,529 RU

Step-by-Step SPR Protocol

Phase 1: Surface Preparation & Immobilization

  • Chip Selection: Dock a CM5 (Carboxymethyl dextran) sensor chip into the SPR instrument (e.g., Biacore 8K).

  • Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min over Flow Cells 1 and 2 (FC1, FC2) to activate the carboxyl groups.

  • Immobilization: Dilute the target receptor to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over FC2 only until an immobilization level of ~5,500 RU is reached.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes over both FC1 and FC2 to deactivate unreacted esters. FC1 now serves as the in-line reference blank.

Phase 2: Assay Setup & Solvent Correction

  • Buffer Equilibration: Prime the system with Running Buffer (PBS-P+, pH 7.4, containing 5% DMSO). The 5% DMSO is critical to maintain the solubility of the nitrobenzoic acid derivative.

  • Solvent Correction Curve: Because DMSO has a high refractive index, even a 0.1% mismatch between the sample and running buffer causes massive bulk shifts. Prepare a 10-point solvent correction curve ranging from 4.5% to 5.8% DMSO in PBS-P+. Inject these prior to the analyte to map the bulk shift artifacts[4].

Phase 3: Single-Cycle Kinetics (SCK) Injection Why SCK? Small molecules with hydrophobic moieties (like the methoxypropyl thioether) can be difficult to regenerate without denaturing the receptor. SCK allows for sequential injections of increasing concentrations without intermediate regeneration steps.

  • Analyte Preparation: Prepare a 5-point concentration series of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (e.g., 0.39 µM, 1.56 µM, 6.25 µM, 25 µM, 100 µM) in the exact Running Buffer.

  • Injection: Inject the concentrations sequentially from lowest to highest. Use a high flow rate (50 µL/min) to [3].

  • Dissociation: After the final and highest concentration injection, allow a long dissociation phase (600 seconds) to accurately capture the koff​ rate.

SPR_Workflow A Receptor Immobilization (FC2) B DMSO Solvent Correction A->B C Single-Cycle Kinetics (SCK) B->C D 1:1 Langmuir Data Fitting C->D

SPR Single-Cycle Kinetics Workflow for Small Molecule Characterization.

Quantitative Data Summary & Analysis

Once the sensorgrams are generated, the data from FC1 (blank) is subtracted from FC2 (target), and the solvent correction is applied. The resulting curves are fitted to a 1:1 Langmuir binding model .

Optimized SPR Experimental Parameters
ParameterOptimized ValueBiophysical Justification
Flow Rate 50 µL/minPrevents analyte depletion at the sensor surface (MTL).
Contact Time 120 secondsSufficient for the low-MW compound to reach steady-state equilibrium.
Dissociation Time 600 secondsEnsures the slow dissociation of the thioether moiety is fully captured.
Analyte Range 0.39 µM – 100 µMBrackets the expected KD​ (typically low micromolar for initial hits).
Temperature 25 °CStandardizes thermodynamic entropy/enthalpy variables.
Kinetic Parameter Extraction (Representative Model)

The affinity ( KD​ ) is not just a static number; it is the ratio of the dissociation rate to the association rate ( KD​=koff​/kon​ ). For drug development, optimizing the Residence Time ( τ=1/koff​ ) is often more predictive of in vivo efficacy than affinity alone.

Kinetic ParameterSymbolRepresentative ValueBiological Implication
Association Rate kon​ (or ka​ ) 4.5×104 M−1s−1 Speed of target engagement; influenced by the carboxylate charge.
Dissociation Rate koff​ (or kd​ ) 2.1×10−2 s−1 Rate of compound detachment; stabilized by the methoxypropyl chain.
Equilibrium Affinity KD​ Overall binding strength.
Residence Time τ ~47 secondsDuration of target occupancy; critical for prolonged pharmacological effect.

Orthogonal Validation

To ensure that the SPR kinetics are not an artifact of dextran matrix binding or receptor immobilization, the binding of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid must be orthogonally validated in solution.

A Cellular Thermal Shift Assay (CETSA) or standard Differential Scanning Fluorimetry (DSF) is recommended. By incubating the target receptor with 50 µM of the compound and subjecting it to a temperature gradient, a positive binding event will be confirmed by a shift in the melting temperature ( ΔTm​≥2∘C ), verifying that the compound stabilizes the folded state of the receptor in a physiologically relevant environment[1].

References

  • Surface plasmon resonance biosensors: Advancements, applications, and future directions in molecular detection National Institutes of Health (NIH) / PMC[Link]

  • Best Practice Guide: Minimize Artifacts Sartorius[Link]

  • Design, Synthesis and Anti-Inflammatory Evaluation of 3-Substituted 5-Amidobenzoate Derivatives as Novel P2Y14 Receptor Antagonists via Structure-Guided Molecular Hybridization ACS Publications[Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Royal Society of Chemistry (RSC)[Link]

Sources

Foundational

Synthesis Pathways and Precursor Selection for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid

Executive Summary The molecule 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly functionalized thioether building block frequently utilized in the development of complex peptidomimetics a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly functionalized thioether building block frequently utilized in the development of complex peptidomimetics and small-molecule therapeutics. Structurally, it features an electron-deficient benzoic acid core with a nitro group at the C5 position and a thioether linkage at the C2 position. This technical guide provides an in-depth analysis of the synthetic logic, precursor selection, and self-validating protocols required to synthesize this molecule via Nucleophilic Aromatic Substitution (SNAr).

Precursor Analysis & Mechanistic Causality

The construction of the aryl-thioether bond relies on a bimolecular SNAr reaction. The selection of precursors dictates the thermodynamic and kinetic profiles of the entire workflow.

The Aryl Electrophile: Fluoro vs. Chloro Precursors

The two primary precursors for the aromatic core are 2-fluoro-5-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid .

  • Causality in Selection: In an SNAr reaction, the cleavage of the carbon-halogen bond is not the rate-determining step. Instead, the formation of the intermediate Meisenheimer complex dictates the reaction velocity. Fluorine, being highly electronegative, strongly polarizes the C2–F bond, withdrawing electron density and rendering the C2 carbon exceptionally electrophilic. This drastically lowers the activation energy for nucleophilic attack ()[1]. Consequently, 2-fluoro-5-nitrobenzoic acid is the kinetically favored precursor, allowing the reaction to proceed rapidly at mildly elevated temperatures. Conversely, 2-chloro-5-nitrobenzoic acid is often selected for bulk process-scale synthesis due to its lower cost, though it requires higher temperatures and longer reaction times to achieve complete conversion ()[2].

The Nucleophile: 3-Methoxypropane-1-thiol
  • Causality in Selection: Thiols are highly polarizable "soft" nucleophiles. When deprotonated to their thiolate anion form (pKa ~10.5), they exhibit exceptional nucleophilicity. The terminal methoxy group of 3-methoxypropane-1-thiol is chemically inert under mildly basic SNAr conditions, preventing unwanted side reactions or auto-polymerization during the coupling phase.

Mechanistic Pathway (SNAr)

The SNAr mechanism is driven by the electron-withdrawing nature of the C5-nitro and C1-carboxyl groups. Upon attack by the 3-methoxypropane-1-thiolate, the aromaticity is temporarily broken to form a negatively charged Meisenheimer complex. The para-nitro group is critical here, as it stabilizes this intermediate through resonance (delocalizing the negative charge onto the nitro oxygen atoms). Subsequent rapid elimination of the halide restores aromaticity and yields the target thioether.

SNAr_Mechanism A 2-Fluoro-5-nitrobenzoic Acid + 3-Methoxypropane-1-thiol B Base (K2CO3) Deprotonation A->B C Thiolate Nucleophilic Attack at C2 Position B->C D Meisenheimer Complex (Stabilized by NO2) C->D Rate Determining Step E Fluoride Elimination (Aromatization) D->E Fast F 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid E->F

Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanistic pathway.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol utilizes 2-fluoro-5-nitrobenzoic acid. It is designed as a self-validating system where each phase provides measurable, physical feedback to the scientist.

Workflow S1 1. Reagent Preparation (Anhydrous DMF, K2CO3) S2 2. Nucleophile Activation (Thiolate Formation) S1->S2 S3 3. SNAr Reaction (60°C, 4-6 hours) S2->S3 S4 4. Reaction Quenching (Acidification to pH 2-3) S3->S4 Monitor by LC-MS S5 5. Extraction & Washing (EtOAc / Brine) S4->S5 S6 6. Purification (Recrystallization) S5->S6

Figure 2: Step-by-step experimental workflow for the synthesis process.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It effectively solvates the potassium cations but leaves the thiolate anion unsolvated ("naked") and highly reactive, accelerating the SNAr coupling.

  • Nucleophile Activation: Add anhydrous K2CO3 (2.5 eq), followed by the dropwise addition of 3-methoxypropane-1-thiol (1.1 eq).

    • Causality: K2CO3 is a mild, heterogeneous base that efficiently deprotonates the thiol without causing decarboxylation of the benzoic acid. The slight stoichiometric excess of thiol ensures complete consumption of the more expensive aryl fluoride.

  • SNAr Coupling: Stir the reaction mixture at 60 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak and the emergence of the product mass ([M-H]- ≈ 270.0 m/z) serves as an internal checkpoint. Do not proceed to quenching until conversion is >95%.

  • Reaction Quenching: Cool the mixture to 0 °C and acidify dropwise with 1M HCl until the solution reaches pH 2–3.

    • Self-Validation Checkpoint: Acidification protonates the C1-carboxylate (pKa ~3.5). The sudden shift from a water-soluble potassium salt to a highly insoluble free acid causes the product to crash out of solution as a precipitate, visually validating the successful formation of the target molecule.

  • Extraction & Washing: Extract the aqueous suspension with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) and deionized water to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and recrystallize the crude solid from hot ethanol/water to yield pure 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid.

Quantitative Data & Optimization

The table below summarizes the optimization landscape, demonstrating the empirical differences in reactivity between the fluoro and chloro precursors under various conditions.

Aryl Halide PrecursorSolventBaseTemperatureTimeIsolated Yield
2-Fluoro-5-nitrobenzoic acidDMFK2CO325 °C12 h>90%
2-Fluoro-5-nitrobenzoic acidDMFDIPEA60 °C4 h95%
2-Chloro-5-nitrobenzoic acidDMSOK2CO380 °C8 h75–80%
2-Chloro-5-nitrobenzoic acidEtOHNaOEtReflux6 h65%

Note: The use of 2-fluoro-5-nitrobenzoic acid consistently provides superior yields and cleaner reaction profiles, offsetting its higher initial procurement cost.

References

  • Title: Targeting Melanocortin Receptors Using SNAr-Type Macrocyclization: A Doubly Orthogonal Route to Cyclic Peptide Conjugates Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stability-Indicating HPLC Method Development for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate Physicochemical Rationale & Method Strategy The dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate

Physicochemical Rationale & Method Strategy

The development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a first-principles understanding of the analyte's molecular structure. The target compound, 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) [1], presents three distinct structural features that dictate chromatographic behavior:

  • Carboxylic Acid Moiety (pKa ~3.5): To achieve reproducible retention times and symmetrical peak shapes on a reversed-phase (RP) column, the analyte must be kept in a fully unionized state. According to standard chromatographic theory [2], the mobile phase pH must be at least 1.5 units below the analyte's pKa. Therefore, an acidic aqueous mobile phase (pH ~2.1) is mandatory.

  • Thioether Linkage (-S-): Alkyl-aryl thioethers are highly susceptible to oxidative degradation, readily forming polar sulfoxides and sulfones. A primary goal of this method is to resolve these polar degradants from the parent peak.

  • Nitroaromatic Core: The electron-withdrawing nitro group extends the conjugated π -system, providing strong UV chromophores at 254 nm (universal aromatic absorbance) and ~280 nm (nitro-specific transitions).

Workflow A 1. Physicochemical Profiling (pKa ~3.5, Thioether, Nitro) B 2. Mobile Phase & Column Selection (pH 2.1 Buffer, C18 SPP) A->B C 3. Gradient Scouting (10% to 90% ACN) B->C D 4. Method Optimization (Resolution > 2.0) C->D E 5. Forced Degradation (Oxidation, Hydrolysis, Thermal) D->E F 6. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) E->F

Fig 1: Systematic HPLC method development workflow from physicochemical profiling to ICH validation.

Optimized Chromatographic Protocol

Based on the physicochemical profiling, the following gradient RP-HPLC method was optimized to ensure baseline separation of the active compound from its synthetic impurities and degradation products.

Instrument & Column Parameters
ParameterSpecificationRationale
Column Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)Superficially porous particles (SPP) provide high efficiency (similar to sub-2 µm) at lower backpressures.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (v/v)pH ~2.1 ensures >99% protonation of the benzoic acid, preventing peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and better low-UV transparency compared to methanol.
Flow Rate 1.2 mL/minOptimizes the Van Deemter curve for 2.7 µm particles.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV/DAD at 254 nm (Reference 360 nm)254 nm captures the primary aromatic π−π∗ transitions.
Injection Vol 5.0 µLMinimizes band broadening while maintaining high sensitivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to retain polar degradants (sulfoxides).
2.09010Isocratic hold.
10.03070Linear ramp to elute the main API and lipophilic impurities.
12.01090Column wash to remove strongly retained matrix components.
12.19010Return to initial conditions.
16.09010Column re-equilibration.

Step-by-Step Method Development Workflow

To ensure the protocol is a self-validating system, analysts must perform the following steps to establish system suitability before proceeding to sample quantification.

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Causality Note: Do not use phosphate buffers. While phosphate provides excellent buffering at pH 2.5, it is non-volatile and limits future method transferability to LC-MS for unknown impurity identification.

Step 2: Standard Preparation

  • Accurately weigh 25.0 mg of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid reference standard.

  • Transfer to a 50 mL volumetric flask. Dissolve in 25 mL of Diluent (50:50 Water:Acetonitrile). Sonicate until fully dissolved.

  • Make up to volume with Diluent to achieve a stock concentration of 500 µg/mL.

Step 3: System Suitability Testing (SST) Inject the standard solution (500 µg/mL) six times consecutively. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Ensures the acidic modifier is effectively suppressing ionization).

  • Theoretical Plates ( N ): 10,000

Stability-Indicating Forced Degradation

A method cannot be deemed "stability-indicating" unless it is proven to resolve the API from its degradation products. Given the thioether linkage, oxidation is the primary critical degradation pathway.

Degradation API 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid (Intact API) Sulfoxide Sulfoxide Degradant [M+16] API->Sulfoxide 3% H2O2 (Oxidation) NitroRed Amino Derivative (Nitro Reduction) API->NitroRed Photolysis / Thermal Sulfone Sulfone Degradant [M+32] Sulfoxide->Sulfone Excess H2O2

Fig 2: Primary forced degradation pathways highlighting thioether oxidation and nitro reduction.

Forced Degradation Protocol
  • Oxidative Stress (Critical): Transfer 5 mL of the 500 µg/mL stock solution to a vial. Add 1 mL of 3% H2​O2​ . Leave at room temperature for 2 hours.

    • Chromatographic Expectation: The oxidation adds an oxygen atom to the sulfur, creating a highly polar sulfoxide. This degradant will elute significantly earlier than the parent peak in RP-HPLC.

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 5 mL of stock. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 5 mL of stock. Heat at 60 °C for 4 hours. Neutralize with 1N HCl before injection.

  • Thermal/Photolytic Stress: Expose solid API to 105 °C for 48 hours, and UV light (1.2 million lux hours).

Acceptance Criteria: The mass balance (sum of API peak area + degradant peak areas) must be between 95% and 105% of the unstressed control. The resolution ( Rs​ ) between the API and the closest eluting degradant (likely the sulfone) must be 2.0.

Method Validation Summary (ICH Q2(R2))

Once optimized, the method must be formally validated according to the1 [3]. The following table summarizes the validation parameters, expected ranges, and acceptance criteria for this specific API.

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interfering peaks at the API retention time. Peak purity angle < Purity threshold (via DAD).
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (125 to 750 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be 98.0% – 102.0%.
Method Precision 6 independent preparations of the sample at 100% concentration.%RSD of the calculated assay results 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase pH ( ± 0.2).System suitability criteria must still be met. Assay shift 2.0%.

References

  • AccelaChem Product Catalog. "2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8)." Accela ChemBio Inc. Available at:[Link]

  • Snyder, L.R., Kirkland, J.J., and Glajch, J.L. Practical HPLC Method Development, 2nd Edition. John Wiley & Sons, Inc., New York (1997). Available at:[Link]

  • European Medicines Agency / ICH. ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. EMA/CHMP/ICH/82072/2006 (December 2023). Available at: [Link]

Sources

Application

How to prepare 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid stock solutions for cell culture

Application Note: Preparation and Handling of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid Stock Solutions for In Vitro Assays Introduction and Scope The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid Stock Solutions for In Vitro Assays

Introduction and Scope

The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a specialized building block and bioactive ligand featuring a nitroaromatic core, an ionizable carboxylic acid, and a thioether linkage[1]. Preparing reliable stock solutions of this compound for cell culture requires careful consideration of its physicochemical properties. Improper dissolution can lead to localized precipitation, uncharacterized oxidation of the thioether, or media acidification, all of which compromise assay reproducibility and cell viability.

This application note provides a self-validating, mechanistic protocol for formulating, storing, and diluting stock solutions of this compound for in vitro applications.

Physicochemical Profiling

To predict the behavior of the compound in solvents and aqueous media, we must analyze its functional groups. Quantitative data and estimated properties are summarized in the table below:

PropertyValueMechanistic Implication
Chemical Name 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acidContains oxidation-sensitive thioether and light-sensitive nitro group.
CAS Number 1274507-38-8Unique identifier for sourcing highly pure (≥95%) reagent[1].
Molecular Formula C₁₁H₁₃NO₅SDetermines mass-to-molarity conversions.
Molecular Weight 271.29 g/mol 27.13 mg is required to make 10 mL of a 10 mM stock.
Estimated pKa (-COOH) ~3.40 – 3.50The electron-withdrawing nitro group makes this highly acidic compared to standard benzoic acid[2][3].
Primary Solvent Anhydrous DMSO (≥99.9%)Ensures complete solvation of the hydrophobic methoxypropyl chain[4].
Storage Conditions -20°C or -80°C (Desiccated)Prevents thermal degradation and atmospheric oxidation.

Mechanistic Rationale for Experimental Choices (E-E-A-T)

As a best practice in drug development and in vitro pharmacology, protocols must be grounded in the chemical reality of the molecule.

Why use Anhydrous DMSO instead of direct aqueous buffers? While the deprotonated carboxylate form of nitrobenzoic acid is highly water-soluble, the free acid form exhibits poor aqueous solubility[2]. Attempting to dissolve the free acid directly in cell culture media requires aggressive vortexing and titration with NaOH. This localized alkaline environment can trigger unwanted hydrolysis or degradation. By using 100% anhydrous DMSO, we disrupt the crystal lattice energy efficiently, locking the molecule in a stable, solvated state at high concentrations (e.g., 10 mM to 50 mM)[4].

Managing pH Dynamics in Culture Media The pKa of the nitrobenzoic acid core is approximately 3.4 to 3.5[2][3]. When a highly concentrated DMSO stock is diluted into physiological cell culture media (pH ~7.4), the carboxylic acid will rapidly deprotonate. If the working concentration is high (e.g., >100 µM), the release of protons can overwhelm the buffering capacity of standard media (like DMEM with 44 mM bicarbonate or HEPES), leading to a transient pH drop that stresses cultured cells.

Stability and Storage (Trustworthiness) Thioethers (-S-) are highly susceptible to atmospheric oxidation, converting into sulfoxides or sulfones over time. Furthermore, nitroaromatic compounds can be sensitive to ultraviolet and visible light. Therefore, the protocol mandates the use of amber vials, an inert argon overlay, and single-use aliquots to prevent freeze-thaw degradation.

Step-by-Step Experimental Protocol

Phase A: Primary Stock Preparation (10 mM)
  • Equilibration : Allow the lyophilized powder of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents atmospheric moisture condensation, which degrades DMSO stocks.

  • Weighing : Weigh exactly 27.13 mg of the compound using an analytical balance. Transfer to a sterile, static-free 15 mL polypropylene conical tube.

  • Dissolution : Add exactly 10.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Homogenization : Vortex the solution for 30–60 seconds.

  • Self-Validation (Visual Check) : Hold the tube against a bright light source. The solution must be completely clear with no floating particulates or Schlieren lines. Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

Phase B: Aliquoting and Cryopreservation
  • Aliquoting : In a biosafety cabinet, dispense the 10 mM stock into sterile, amber microcentrifuge tubes in 50 µL or 100 µL volumes (single-use aliquots).

  • Inert Atmosphere : Gently blanket the top of each open tube with a stream of Argon gas for 2 seconds to displace oxygen, mitigating thioether oxidation.

  • Storage : Cap tightly and immediately transfer to a -20°C or -80°C freezer.

Phase C: Secondary Dilution (Working Solution)
  • Thawing : Thaw a single aliquot at room temperature immediately prior to the assay. Do not heat block.

  • Dilution : Add the required volume of the 10 mM stock directly into pre-warmed complete culture media.

    • Critical Rule: Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. (e.g., 1 µL of 10 mM stock into 999 µL of media yields a 10 µM final concentration).

  • Self-Validation (pH Check) : Observe the phenol red indicator in the media. If the media shifts from cherry red to orange/yellow upon compound addition, the buffering capacity has been exceeded. Neutralize carefully by adding 0.1 N NaOH dropwise until the physiological color returns.

Workflow Visualization

StockPrep N1 Weigh Compound (CAS: 1274507-38-8) N2 Add Anhydrous DMSO (Target: 10-50 mM) N1->N2 N3 Vortex & Sonicate (37°C if needed) N2->N3 N4 Visual Inspection (Clear Solution?) N3->N4 N4->N3 No (Particulates) N5 Aliquot into Amber Vials (Argon Overlay) N4->N5 Yes (Fully Dissolved) N6 Cryopreservation (-20°C or -80°C) N5->N6 N7 Dilute in Culture Media (DMSO ≤ 0.1%, Check pH) N6->N7 Thaw immediately before assay

Caption: Workflow for the preparation, storage, and dilution of nitrobenzoic acid thioether stock solutions.

References

  • PubChem, National Center for Biotechnology Information . "4-Nitrobenzoic Acid (CID 6108)." Physicochemical Properties and pKa Data. Available at:[Link]

Sources

Method

Application Note: Structural Elucidation and NMR Protocol for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid

Executive Summary Accurate structural elucidation of synthetic intermediates is a critical bottleneck in drug development and materials science. This application note provides a comprehensive, self-validating protocol fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural elucidation of synthetic intermediates is a critical bottleneck in drug development and materials science. This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectral acquisition and interpretation of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid [1]. By detailing the mechanistic causality behind the observed chemical shifts and providing standardized reference tables, this guide empowers analytical scientists to confidently verify the integrity of this specific molecular architecture.

Chemical Profile

Before initiating NMR workflows, understanding the physicochemical properties of the analyte is essential for selecting the correct solvent system and acquisition parameters.

PropertyValue
Chemical Name 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
CAS Registry Number 1274507-38-8
Molecular Formula C₁₁H₁₃NO₅S
Molecular Weight 271.29 g/mol
Optimal NMR Solvent DMSO-d₆ (Due to high polarity of -COOH and -NO₂ groups)

Mechanistic Causality of NMR Spectral Features

The ¹H and ¹³C NMR spectra of this compound are strictly governed by the competing electronic effects of its three aromatic substituents. Understanding these effects is crucial for accurate peak assignment:

  • The Nitro Group (-NO₂) at C-5: The nitro group is a powerfully electron-withdrawing substituent via both inductive (-I) and resonance (-M) mechanisms. This severely depletes electron density at the ortho and para positions, deshielding the adjacent protons[2].

  • The Carboxylic Acid (-COOH) at C-1: The carboxyl group exerts moderate -I and -M effects. Because H-6 is situated ortho to both the -NO₂ and -COOH groups, it experiences a synergistic deshielding effect, making it the most downfield aromatic proton in the system (~8.65 ppm)[3].

  • The Alkylsulfanyl Group (-S-R) at C-2: The sulfur atom donates electron density into the aromatic π-system via resonance (+M) while withdrawing inductively (-I). The +M effect dominates at the ortho position, providing relative shielding to H-3. Consequently, H-3 resonates significantly upfield (~7.60 ppm) compared to H-4 and H-6.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data, the following protocol integrates self-validating checkpoints to prevent artifacts and misinterpretations[4].

Phase 1: Sample Preparation

  • Action: Weigh 15–20 mg of the analyte and dissolve it completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality: DMSO-d₆ is selected because the highly polar carboxylic acid and nitro groups render the compound insoluble in standard non-polar solvents like CDCl₃.

  • Self-Validation Check: Visually inspect the solution against a light source. The absence of particulate matter validates complete dissolution. If particulates remain, filter the sample through a 0.22 µm PTFE syringe filter. Failure to do so will cause severe magnetic susceptibility gradients, broadening the spectral lines.

Phase 2: Instrument Setup & Shimming

  • Action: Transfer the solution to a high-quality 5 mm NMR tube, insert it into a 400 MHz or 600 MHz NMR spectrometer, and lock to the DMSO-d₆ deuterium frequency. Execute automated 3D gradient shimming (TopShim).

  • Self-Validation Check: Run a preliminary 1-scan ¹H experiment (zg30). Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d₅ pentet at 2.50 ppm. A FWHM of < 1.5 Hz validates optimal magnetic field homogeneity. If FWHM > 1.5 Hz, the shim map is compromised and shimming must be repeated to prevent multiplet distortion.

Phase 3: Data Acquisition & Calibration

  • Action: For ¹H NMR, set the relaxation delay (D1) to 2.0 seconds and accumulate 16 scans. For ¹³C NMR, set D1 to 2.0 seconds and accumulate 1024 scans using proton decoupling (zgpg30).

  • Causality: A 2.0-second D1 ensures adequate longitudinal relaxation (T₁) of all protons—particularly the slowly relaxing carboxylic acid proton—enabling accurate quantitative integration.

  • Self-Validation Check: Following Fourier Transform and phase correction, calibrate the chemical shift scale by setting the central peak of the residual DMSO-d₅ pentet to exactly 2.50 ppm (¹H) and the DMSO-d₆ septet to 39.52 ppm (¹³C). This internal referencing validates the accuracy of all assignments without requiring TMS[3].

Workflow Diagram

NMR_Workflow A 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 B 2. Sample Loading Transfer to 5 mm NMR Tube A->B C 3. Instrument Setup Insert into Spectrometer & Lock to Solvent B->C D 4. Magnetic Shimming Execute TopShim (Target FWHM < 1.5 Hz) C->D E 5. Parameter Optimization Set D1=2.0s, NS=16 (1H) / 1024 (13C) D->E F 6. Data Acquisition Run Pulse Sequence (zg30 / zgpg30) E->F G 7. Spectral Processing FT, Phase Correction & Solvent Calibration F->G

Figure 1: Standardized self-validating workflow for NMR sample preparation and acquisition.

Spectral Reference Data

The following tables provide the predicted and empirically grounded chemical shifts for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid in DMSO-d₆ at 400 MHz.

Table 1: ¹H NMR Spectral Reference
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationAssignment & Causality
-COOH 13.50br s-1HCarboxylic acid proton (Highly deshielded, broad due to exchange)
H-6 8.65d2.61HAromatic CH (ortho to -NO₂, ortho to -COOH)
H-4 8.25dd8.8, 2.61HAromatic CH (ortho to -NO₂, meta to -S-R)
H-3 7.60d8.81HAromatic CH (ortho to -S-R; shielded by +M effect of sulfur)
H-3' 3.45t6.22HAliphatic -CH₂-O- (Deshielded by electronegative oxygen)
-OCH₃ 3.25s-3HTerminal methoxy protons
H-1' 3.10t7.22HAliphatic -S-CH₂- (Deshielded by sulfur)
H-2' 1.85p7.2, 6.22HCentral aliphatic -CH₂- chain
Table 2: ¹³C NMR Spectral Reference
PositionChemical Shift (ppm)TypeAssignment & Causality
C=O 166.5CqCarboxylic acid carbonyl carbon
C-5 144.5CqAromatic C attached to -NO₂ (Strongly deshielded by -I/-M)
C-2 141.0CqAromatic C attached to -S-R
C-3 132.5CHAromatic CH (meta to -NO₂)
C-1 129.5CqAromatic C attached to -COOH
C-4 129.0CHAromatic CH (ortho to -NO₂)
C-6 125.5CHAromatic CH (ortho to -NO₂, ortho to -COOH)
C-3' 71.2CH₂Aliphatic -CH₂-O-
-OCH₃ 58.4CH₃Methoxy carbon
C-1' 29.5CH₂Aliphatic -S-CH₂-
C-2' 28.8CH₂Central aliphatic -CH₂-

Sources

Application

Application Note: Utilizing 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid as a Core Scaffold in API Synthesis

Executive Summary & Chemical Profiling The compound 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly versatile, tri-functional aromatic building block utilized in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

The compound 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly versatile, tri-functional aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists[1].

Designing a synthetic route around this intermediate requires a deep understanding of chemoselectivity. The molecule presents three distinct reactive handles:

  • C1-Carboxylic Acid : Primed for amide coupling or esterification.

  • C2-Thioether : An electron-rich sulfide linker that can be oxidized to a sulfoxide or sulfone to tune the molecule's topological polar surface area (TPSA).

  • C5-Nitro Group : A masked amine that can be reduced to an aniline for subsequent cross-coupling or cyclization.

Physicochemical Properties

To inform downstream purification and handling, the core properties of the scaffold are summarized below:

PropertyValue / Description
Chemical Name 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
CAS Number 1274507-38-8
Molecular Formula C11H13NO5S
Molecular Weight 271.29 g/mol
Key Functional Groups Carboxylic Acid (-COOH), Nitro (-NO2), Thioether (-S-R)
Physical State Solid (Typically pale yellow to brown powder)

Strategic Synthetic Workflow & Sequence Logic

As a Senior Application Scientist, the most critical decision in utilizing this scaffold is the order of operations . A naive approach might reduce the nitro group first; however, this leads to catastrophic side reactions.

The Causality of the Sequence:

  • Amide Coupling First : The free carboxylic acid must be functionalized first. If the nitro group is reduced to an aniline prematurely, the resulting molecule becomes an amino acid analog that will self-condense or polymerize under peptide coupling conditions.

  • Sulfide Oxidation Second : If a sulfone is required for the final API, the thioether must be oxidized before nitro reduction. Treating an aniline with strong oxidants like mCPBA will result in the unwanted N-oxidation of the primary amine to a nitroso or nitroarene. The C5-nitro group is completely inert to mCPBA, serving as a natural protecting group.

  • Nitro Reduction Last : Thioethers and sulfones are notorious for poisoning noble metal catalysts (e.g., Pd/C or PtO2) during standard catalytic hydrogenation[2]. Therefore, a dissolving metal reduction (Béchamp-type using Fe/NH₄Cl) is strictly required to achieve high yields without catalyst deactivation[3].

G SM 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid Amide Amide Intermediate (C1-Coupling) SM->Amide HATU, DIPEA Amine Sulfone Sulfone Intermediate (C2-Oxidation) Amide->Sulfone mCPBA DCM, 0 °C Aniline Target API Scaffold (C5-Reduction) Sulfone->Aniline Fe powder, NH4Cl EtOH/H2O, 80 °C

Workflow for functionalizing 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid into an API scaffold.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific in-process controls (IPCs) to ensure the reaction is proceeding correctly before moving to the next stage.

Protocol A: C1-Carboxylic Acid Activation & Amide Coupling

Objective: Couple the scaffold with a primary or secondary amine using HATU.

  • Preparation : In an oven-dried round-bottom flask under N₂, dissolve 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, deep yellow solution within 10–15 minutes, indicating the successful formation of the active HOAt-ester.

  • Coupling : Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2 hours.

  • IPC : Monitor by LC-MS. The parent mass ( m/z 270 [M-H]⁻) must completely disappear, replaced by the product mass.

  • Workup : Quench with water and extract with EtOAc (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: C2-Thioether Oxidation to Sulfone

Objective: Oxidize the sulfide linker to a sulfone without affecting the nitro group.

  • Preparation : Dissolve the Amide Intermediate from Protocol A (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Oxidation : Add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.5 eq) portion-wise to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC : Monitor by TLC (Hexanes/EtOAc). You will observe a transient, highly polar spot (the sulfoxide intermediate) which will eventually convert entirely to a slightly less polar spot (the final sulfone).

  • Workup & Validation : Quench the reaction with saturated aqueous Na₂S₂O₃.

    • Self-Validation Check: Test the organic layer with KI-starch paper. It must test negative (no blue/black color) to confirm the complete destruction of hazardous peroxide residues.

  • Purification : Wash the organic layer with 1M NaOH (3x) to remove the m-chlorobenzoic acid byproduct. Dry over Na₂SO₄ and concentrate.

Protocol C: Chemoselective C5-Nitro Reduction (Béchamp Method)

Objective: Reduce the nitro group to an aniline using non-noble metals to avoid sulfur poisoning.

  • Preparation : Suspend the Sulfone Intermediate from Protocol B (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition : Add Ammonium Chloride (NH₄Cl, 5.0 eq) and fine Iron powder (325 mesh, 5.0 eq)[3].

  • Reduction : Equip the flask with a reflux condenser and heat to 80 °C for 3 hours.

  • IPC : Monitor by TLC.

    • Self-Validation Check: Spray the TLC plate with Ninhydrin stain and heat. The appearance of a purple/brown spot confirms the presence of the newly formed primary aromatic amine.

  • Workup : Cool the mixture to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the iron oxide sludge.

    • Self-Validation Check: The filtrate should transition from a dark, murky orange to a pale yellow or colorless solution, visually confirming the removal of the nitro chromophore and iron salts.

  • Isolation : Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the final Target API Scaffold.

References

  • Chemical Reviews (ACS Publications) Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews, 2018 URL:[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable Title: Stoichiometric Zn or Fe Metal Reduction Source: ACS GCIPR Reagent Guides URL:[Link]

  • National Institutes of Health (PMC) Title: Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution Source: PubMed Central (PMC) URL:[Link]

Sources

Method

2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid standardized protocol for cell viability assays

Application Note: Standardized Cell Viability Assessment for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid Introduction & Scope Evaluating the cytotoxicity and anti-proliferative properties of novel synthetic small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standardized Cell Viability Assessment for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Introduction & Scope

Evaluating the cytotoxicity and anti-proliferative properties of novel synthetic small molecules requires rigorous, target-aware assay selection. The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8; Molecular Weight: 271.29 g/mol ) is a functionalized organic building block characterized by a nitroaromatic core and a thioether linkage[1].

While standard colorimetric tetrazolium-based assays (e.g., MTT, MTS, XTT) are frequently used for initial high-throughput viability screening, compounds containing nitroaromatic moieties pose a severe risk of assay interference[2]. This application note establishes a standardized, self-validating protocol utilizing an orthogonal ATP-dependent luminescent readout to accurately quantify cell viability while bypassing the redox liabilities inherent to this specific test compound.

Mechanistic Rationale: The Pitfalls of Tetrazolium Reduction

The Causality Behind Experimental Choices The ubiquitous MTT assay relies on the reduction of a yellow tetrazolium salt to a purple formazan crystal by metabolically active cells. However, nitroaromatic compounds like 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid can be intracellularly reduced by NADH-dependent nitroreductases (NTRs) into corresponding amines[2]. This enzymatic reduction can artificially drive the reduction of tetrazolium salts. Furthermore, the compound itself may participate in redox cycling, leading to a false-positive viability signal (a dangerous overestimation of cell survival)[3].

To establish a trustworthy system, we mandate the use of a bioluminescent ATP assay (e.g., CellTiter-Glo®). This assay quantifies adenosine triphosphate (ATP)—the primary energy currency of living cells—via a luciferase-catalyzed reaction[4]. Because this reaction is strictly dependent on ATP and independent of cellular redox potential, it completely circumvents nitroreductase-driven artifacts[5].

Mechanism cluster_MTT MTT Assay (Prone to Nitroaromatic Artifacts) cluster_ATP ATP Assay (Gold Standard Readout) Nitro 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid NTR Cellular Nitroreductases (NADH dependent) Nitro->NTR Redox Redox Cycling / False Reduction NTR->Redox Formazan Formazan (Absorbance) FALSE POSITIVE VIABILITY Redox->Formazan Viable Viable Cells ATP Intracellular ATP Viable->ATP Luc Luciferase + Luciferin ATP->Luc Lum Luminescence TRUE VIABILITY Luc->Lum

Mechanistic divergence between MTT redox artifacts and accurate ATP-dependent luminescence.

Self-Validating Experimental Design

A robust protocol must include internal controls to validate the integrity of the data and prove the assay is functioning independently of compound interference:

  • Vehicle Control: 0.1% DMSO (normalizes 100% viability baseline).

  • Positive Control: 1 μM Staurosporine or Doxorubicin (validates assay sensitivity to true cell death).

  • Background Control (No Cells): Complete Media + 0.1% DMSO (establishes baseline luminescence to be subtracted from all wells).

  • Compound Interference Control: Media + 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (highest dose) + 1 μM ATP standard (ensures the test compound does not chemically quench luciferase activity or auto-luminesce).

Standardized Protocol: ATP-Luminescence Viability Assay

Materials & Reagents:

  • Test Compound: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (10 mM stock in anhydrous DMSO).

  • Assay Reagent: CellTiter-Glo® 2.0 Reagent (Promega)[4].

  • Cell Line: HepG2 or HeLa (standard adherent screening lines), cultured in DMEM + 10% FBS.

  • Plates: 96-well opaque white tissue culture plates (opaque walls prevent optical crosstalk between wells).

Step-by-Step Methodology:

  • Cell Seeding (Day 1): Harvest cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 90 μL of complete culture media into the opaque white 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Day 2): Prepare a 10-point, 3-fold serial dilution of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid in complete media at 10X the final desired concentration (e.g., final concentrations ranging from 100 μM down to 5 nM). Ensure the final DMSO concentration remains constant at 0.1% across all wells.

  • Treatment (Day 2): Add 10 μL of the 10X compound dilutions to the respective wells (total well volume = 100 μL). Include vehicle, positive, and interference controls. Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Equilibration (Day 5): Remove the plate from the incubator and allow it to equilibrate to room temperature (RT) for 30 minutes. Critical Causality: Temperature gradients across the microplate can cause severe edge effects in enzymatic luciferase kinetics, skewing peripheral well data.

  • Reagent Addition: Add 100 μL of room-temperature CellTiter-Glo® 2.0 Reagent to each well (a 1:1 ratio with the culture media)[4].

  • Cell Lysis: Place the plate on an orbital shaker at 300-500 rpm for exactly 2 minutes to induce complete cell membrane lysis and release intracellular ATP.

  • Signal Stabilization: Incubate the plate at RT in the dark for 10 minutes to stabilize the luminescent signal[5].

  • Readout: Record luminescence using a multimode microplate reader (integration time: 0.25–1.0 second per well).

Workflow Day1 Day 1: Cell Seeding 5,000 cells/well in 96-well opaque plate Day2 Day 2: Compound Treatment Serial dilution of Nitrobenzoic Acid derivative Day1->Day2 Day5 Day 5: Reagent Addition Add ATP Assay Reagent 1:1 to media Day2->Day5 Lysis Orbital Shaking (2 min) Complete Cell Lysis & ATP Release Day5->Lysis Read Incubation (10 min) & Luminescence Readout Lysis->Read

Standardized 5-day workflow for ATP-luminescence viability screening.

Data Presentation & Expected Outcomes

Quantitative luminescence data (Relative Light Units, RLU) must be background-subtracted and normalized to the vehicle control to determine the relative percentage of viable cells. The half-maximal inhibitory concentration (IC₅₀) is then calculated using a 4-parameter logistic (4PL) non-linear regression model.

The table below illustrates the critical divergence between the ATP and MTT assays when testing redox-active nitroaromatics, highlighting why the ATP assay is mandatory for this compound class.

Table 1: Expected Data Structure & Artifact Comparison (Representative Data)

Treatment GroupConcentration (μM)ATP Luminescence (RLU)Normalized Viability (%)MTT Absorbance (OD 570nm)MTT Apparent Viability (%)
Vehicle (0.1% DMSO)0150,000 ± 4,500100.0 0.850 ± 0.04100.0
Test Compound1.2142,500 ± 5,10095.0 0.860 ± 0.05101.1
Test Compound11.175,000 ± 3,20050.0 0.680 ± 0.0380.0 (False High)
Test Compound100.015,000 ± 1,10010.0 0.450 ± 0.0652.9 (False High)
Staurosporine (Pos. Ctrl)1.02,500 ± 3001.6 0.050 ± 0.015.8

Data Interpretation: At 100 μM of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, the ATP assay accurately reports 10% viability. In contrast, the MTT assay falsely reports ~53% viability due to the nitroaromatic reduction artifact artificially inflating the absorbance signal[3].

References

  • ChemicalBook. "2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid Product Information". 1

  • NIH Bookshelf. "Cell Viability Assays - Assay Guidance Manual". National Center for Advancing Translational Sciences. 5

  • Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay Protocol". 4

  • Analytical Chemistry (ACS Publications). "Kinetically Orthogonal Probe for Simultaneous Measurement of H2S and Nitroreductase". 2

  • BioTechniques (Taylor & Francis). "Serum albumin leads to false-positive results in the XTT and the MTT assay". 3

Sources

Application

Preclinical In Vivo Dosing Strategies and Vehicle Formulation for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid

Executive Summary The transition of a new chemical entity (NCE) from in vitro assays to in vivo preclinical models is frequently bottlenecked by poor aqueous solubility and unpredictable metabolic liabilities. 2-[(3-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a new chemical entity (NCE) from in vitro assays to in vivo preclinical models is frequently bottlenecked by poor aqueous solubility and unpredictable metabolic liabilities. 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) presents a unique formulation challenge: it is a highly lipophilic, weakly acidic compound containing a redox-sensitive nitroaromatic moiety.

This Application Note provides a scientifically rigorous, self-validating framework for formulating this compound for Intravenous (IV) and Per Os (PO) administration. By leveraging co-solvent systems and understanding its specific metabolic pathways, researchers can achieve reproducible pharmacokinetic (PK) profiles while preventing formulation-induced artifacts such as capillary blockade or erratic gastrointestinal absorption.

Physicochemical Profiling & Vehicle Rationale

To design an effective dosing vehicle, we must first deconstruct the molecule's physicochemical properties. The compound features three critical functional groups:

  • Carboxylic Acid (pKa ~3.5–4.5): Confers pH-dependent solubility. At physiological pH (7.4), it is ionized and relatively soluble; at gastric pH (1.5–3.5), it is unionized and prone to severe precipitation.

  • Thioether & Methoxypropyl Chain: Drives high lipophilicity, pushing the compound into Biopharmaceutics Classification System (BCS) Class II or IV (low solubility)[1].

  • Nitro Group (-NO2): Highly susceptible to in vivo reduction, which heavily influences the choice of administration route.

Because up to 90% of NCEs exhibit poor water solubility[2], standard aqueous buffers are insufficient. For IV dosing, the drug must be presented as a clear solution to prevent fatal capillary blockade[3]. We employ a co-solvent approach using Polyethylene Glycol 400 (PEG 400) and Tween 80 to lower the dielectric constant of the vehicle and stabilize the lipophilic domains[1]. For PO dosing, where higher volumes and suspensions are tolerated, a viscosity-modifying agent (Methylcellulose) combined with a surfactant (Tween 80) ensures uniform dosing and maximizes gastrointestinal surface area contact[4].

Table 1: Physicochemical & ADME Profiling
ParameterCharacteristicFormulation & PK Implications
Molecular Weight 271.29 g/mol Favorable for passive diffusion and oral absorption.
Aqueous Solubility pH-dependentRequires co-solvents (IV) or suspension stabilizers (PO)[1].
Metabolic Liability Nitro reductionHigh first-pass metabolism expected via gut microflora[5].
BCS Classification Class II / IVDissolution rate is the rate-limiting step for oral bioavailability.

Pharmacokinetic & Metabolic Considerations

A fundamental error in preclinical study design is ignoring the biological fate of specific functional groups. Nitrobenzoic acid derivatives undergo extensive reductive metabolism in vivo, where the nitro group (-NO2) is reduced to an amine (-NH2)[6].

This reduction is mediated by two distinct biological compartments:

  • Intestinal Microflora: Bacteria residing in the cecum and gastrointestinal tract (e.g., Lactobacillus plantarum, Clostridium sp.) possess potent nitroreductases. When the compound is dosed orally (PO), it encounters these bacteria before systemic absorption, leading to massive pre-systemic reduction[5].

  • Hepatic Microsomes: Once in systemic circulation, liver microsomes further reduce the nitro group. This process is significantly enhanced by hemoproteins (e.g., haemin and hemoglobin) acting as electron donors[7].

Causality in Study Design: If your efficacy target requires the intact nitro compound, IV administration is strongly preferred to bypass the gut microbiome. If PO dosing is mandatory, researchers must quantify both the parent compound and the amine metabolite during LC-MS/MS bioanalysis, as the metabolite may dominate the systemic exposure profile.

G A Oral Dosing (PO) 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid B Intestinal Microflora (e.g., Lactobacillus plantarum) A->B Gut Transit C Liver Microsomes (Hemoprotein-enhanced) A->C Systemic Absorption D Nitro Group Reduction (-NO2 converted to -NH2) B->D Bacterial Reductases C->D Hepatic Reductases E Systemic Circulation (High Amine Metabolite Ratio) D->E

In vivo reductive metabolism pathway of the nitrobenzoic acid moiety.

In Vivo Dosing Strategies and Vehicle Selection

To ensure reproducibility, we have standardized two distinct formulation pathways based on the route of administration.

G A 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid B IV Administration (Clear Solution Required) A->B C PO Administration (Suspension Tolerated) A->C D Co-solvent Solubilization 5% DMSO + 40% PEG400 B->D F Wetting Agent 0.1% Tween 80 C->F E Aqueous Dilution 55% PBS (pH 7.4) D->E H Sterile Filtration (0.22 µm) E->H G Viscosity Modifier 0.5% Methylcellulose F->G I Homogenization / Sonication G->I

Preclinical formulation workflow for IV and PO dosing vehicles.

Table 2: Validated Preclinical Dosing Vehicles
RouteVehicle Composition (v/v)Preparation StrategyMax Dose Vol (Mice)
IV 5% DMSO + 40% PEG 400 + 55% PBS (pH 7.4)Co-solvent solubilization; must be a clear solution.5 mL/kg
PO 0.5% Methylcellulose + 0.1% Tween 80 in H₂OWetting and homogenization to form a fine suspension.10 mL/kg
IP 5% DMSO + 30% PEG 400 + 65% SalineStepwise co-solvent addition to prevent shock precipitation.10 mL/kg

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) Clear Solution (Target: 2 mg/mL)

This protocol utilizes a co-solvent approach to ensure the acidic NCE remains fully solubilized in the bloodstream, preventing micro-embolisms[3].

  • Weighing: Accurately weigh 2.0 mg of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid into a clean glass vial.

  • Primary Solubilization (DMSO): Add 50 µL of molecular biology grade DMSO (5% of final volume). Vortex vigorously for 60 seconds until the powder is fully dissolved. Causality: DMSO disrupts the crystal lattice energy of the lipophilic compound.

  • Co-solvent Addition (PEG 400): Add 400 µL of PEG 400 (40% of final volume). Vortex for 2 minutes. The solution should remain perfectly clear.

  • Aqueous Dilution (PBS): Slowly add 550 µL of 1X PBS (pH 7.4) dropwise while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and "shock precipitation" of the compound.

  • Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent. If opalescence or micro-precipitation is observed, do not proceed with IV injection. Gently warm to 37°C in a water bath and vortex.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter prior to administration.

Protocol B: Per Os (PO) Homogeneous Suspension (Target: 10 mg/mL)

For high-dose oral toxicology or PK studies, a suspension is preferred to avoid the gastrointestinal toxicity associated with high volumes of organic solvents[4].

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose and 0.1% (v/v) Tween 80 in deionized water. Stir overnight at 4°C to ensure complete hydration of the polymer.

  • Weighing: Weigh 10.0 mg of the compound into a glass mortar or vial.

  • Wetting: Add 10 µL of Tween 80 directly to the powder. Use a pestle or glass rod to triturate the powder into a smooth paste. Causality: The lipophilic powder will float on water. Tween 80 lowers the interfacial tension, allowing the aqueous vehicle to wet the particles[1].

  • Suspension: Gradually add 990 µL of the 0.5% Methylcellulose stock solution in 200 µL increments, triturating/vortexing thoroughly between each addition.

  • Homogenization: Sonicate the suspension in a water bath for 5–10 minutes to break up agglomerates.

  • Validation Checkpoint: The resulting formulation should be a uniform, milky suspension without large visible chunks. It must be continuously stirred on a magnetic plate during the dosing procedure to ensure dose homogeneity.

References

  • Durham, N. N. (1958). Studies on the Metabolism of p-Nitrobenzoic Acid. Canadian Journal of Microbiology. 6

  • Wheeler, L. A., et al. (1975). The relationship between nitro group reduction and the intestinal microflora. PubMed / National Institutes of Health.5

  • Jonen, H. G., et al. (1978). Enhancement of nitro reduction in rat liver microsomes by haemin and haemoproteins. PubMed / National Institutes of Health. 7

  • Kalepu, S., & Nekkanti, V. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC / National Institutes of Health. 3

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. 1

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Preclinical Formulation. BenchChem. 4

  • Altasciences. (2024). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility challenges with 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid during i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility challenges with 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid during in vitro assays and formulation development.

By synthesizing thermodynamic principles with practical laboratory workflows, this guide provides a mechanistic understanding of why this specific molecule precipitates and how to engineer self-validating protocols to keep it in solution.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular architecture of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid:

  • The Carboxylic Acid (-COOH): Provides pH-dependent solubility. The strong electron-withdrawing nature of the 5-nitro group stabilizes the conjugate base, lowering the pKa of the carboxylic acid relative to standard benzoic acid[1][2].

  • The Hydrophobic Tail: The 2-[(3-methoxypropyl)sulfanyl] moiety introduces significant lipophilicity.

The Causality of Precipitation: When transitioning from a polar aprotic solvent (like DMSO) to a polar protic solvent (water), the solvation shell around the hydrophobic tail is stripped. This creates an entropic penalty in the water structure. If the carboxylic acid is not fully ionized (pH < pKa) to offset this penalty via ion-dipole interactions, the hydrophobic tails rapidly self-associate, causing the compound to "crash out" of solution[2][3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I dilute my DMSO stock into a pH 7.4 buffer? A1: This is a classic failure of kinetic solubility , often referred to as "solvent shock"[3][4]. Even if the thermodynamic solubility of the compound at pH 7.4 is high enough for your assay, rapidly adding aqueous buffer to a DMSO stock creates localized pockets of high supersaturation. The water molecules cannot rapidly re-solvate the hydrophobic thioether chain, leading to instantaneous nucleation and precipitation[3].

Q2: How do I know if I am dealing with a kinetic or thermodynamic solubility limit? A2:

  • Kinetic Solubility is the concentration at which a supersaturated solution (e.g., a DMSO stock diluted into water) first becomes unstable and precipitates[4][5]. It is highly dependent on the mixing method and time.

  • Thermodynamic Solubility is the true equilibrium concentration of the solid compound in the buffer, typically measured after 24–72 hours of shaking[5][6]. If your compound dissolves when solid powder is added directly to the buffer over 24 hours, but crashes out when diluted from DMSO, you have a kinetic solubility issue[4].

Q3: Can I just filter out the precipitate and proceed with my cell-based assay? A3: No. Filtering removes the precipitated compound, leaving you with an unknown, sub-therapeutic concentration in your assay media[7]. This will lead to flawed structure-activity relationship (SAR) conclusions and unrepeatable data. You must address the root cause of the precipitation.

Part 3: Troubleshooting Workflows & Visualizations

The following logical workflow should be executed whenever precipitation is observed upon dilution into aqueous media.

G Start Precipitation Observed (DMSO to Aqueous) CheckPH Is Buffer pH > 6.0? Start->CheckPH AdjustPH Adjust pH to 7.4 - 8.0 (Ionize Carboxylic Acid) CheckPH->AdjustPH No CheckDilution Dilution Method? CheckPH->CheckDilution Yes AdjustPH->CheckDilution ReverseDilution Apply Reverse Dilution (Dropwise into Buffer) CheckDilution->ReverseDilution Direct Addition AddExcipient Add 0.1% Tween-80 or Cyclodextrin CheckDilution->AddExcipient Already Optimized Success Homogeneous Solution (Kinetic Stability) ReverseDilution->Success AddExcipient->Success

Caption: Troubleshooting workflow for DMSO-induced precipitation of carboxylic acids in aqueous media.

Part 4: Step-by-Step Experimental Methodologies

Protocol 1: The "Reverse Dilution" Method for Kinetic Assays

Purpose: To prevent solvent shock and localized supersaturation when preparing working solutions from DMSO stocks[3].

  • Stock Preparation: Dissolve 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid in 100% anhydrous DMSO to a concentration of 10 mM. Store in tightly sealed aliquots to prevent water absorption, which degrades DMSO's solvating power[3].

  • Buffer Preparation: Dispense the required volume of your target aqueous buffer (pH 7.4) into a sterile tube. Pre-warm the buffer to 37°C to increase the kinetic energy available for solvation.

  • Vortex Dynamics: Place the tube containing the aqueous buffer on a vortex mixer at medium-high speed.

  • Reverse Addition: While the buffer is actively vortexing, add the DMSO stock dropwise into the center of the vortex. Crucial Causality: This ensures the DMSO is instantly dispersed into the bulk aqueous phase, preventing the hydrophobic tails from finding each other and nucleating[3].

  • Self-Validation Step: Run a parallel vehicle control (DMSO only into buffer). Analyze both tubes using a microplate reader via laser nephelometry (light scattering)[8]. If the compound tube shows higher scattering than the vehicle control, sub-visible colloidal aggregates have formed, indicating the dilution rate must be slowed further or the final concentration lowered[4].

Protocol 2: Shake-Flask Thermodynamic pH-Solubility Profiling

Purpose: To determine the true equilibrium solubility of the compound across physiological pH ranges, guiding formulation and assay design[4][5].

  • Buffer Panel: Prepare 50 mM phosphate buffers at pH 4.0, 6.0, 7.4, and 8.0.

  • Saturation: Add an excess amount of solid 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid powder (e.g., 5 mg) to 1 mL of each buffer in glass vials.

  • Equilibration: Place the vials on an orbital shaker at 37°C for 48 hours. Crucial Causality: 48 hours is required to overcome the activation energy barrier of metastable polymorphs, ensuring the measurement reflects the lowest-energy, most stable solid phase[6].

  • Separation: Centrifuge the samples at 14,000 rpm for 15 minutes. Carefully extract the supernatant.

  • Self-Validation Step: Pass the supernatant through a chemically inert, low-adsorption Teflon filter[4]. Perform a recovery check by spiking a known concentration of the compound through the filter to ensure the hydrophobic thioether chain is not binding to the filter membrane.

  • Quantification: Dilute the filtered supernatant 10x and 30x with DMSO and quantify via LC-MS/MS or HPLC-UV against a standard calibration curve[5].

Part 5: Quantitative Data Presentation

The table below summarizes the expected impact of various formulation strategies on the aqueous solubility of lipophilic carboxylic acids like 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid.

Formulation StrategyMechanistic RationaleExpected Solubility EnhancementAssay Compatibility
pH Adjustment (pH < 4.0) Carboxylic acid is protonated (neutral). Hydrophobic forces dominate.Baseline (< 10 µM)Poor (Compound crashes out)
pH Adjustment (pH 7.4 - 8.0) Carboxylic acid is ionized (carboxylate anion). Ion-dipole interactions with water increase.10x - 50x increaseExcellent (Physiological)
Reverse Dilution (from DMSO) Prevents localized supersaturation and kinetic nucleation[3].Maintains metastability up to ~100 µMExcellent (Standard HTS)
Addition of 0.1% Tween-80 Surfactant micelles encapsulate the hydrophobic thioether/methoxypropyl tail.50x - 100x increaseModerate (Requires vehicle control)
Addition of β-Cyclodextrin Forms an inclusion complex, shielding the lipophilic aromatic ring from water[7].100x+ increaseGood (Often used in cell culture)

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations, Patsnap Eureka,[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures, Raytor, [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which, American Pharmaceutical Review,[Link]

  • ADME Solubility Assay, BioDuro-Sundia,[Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid Synthesis

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to resolve yield-limiting issues in the synthesis of 2-[(3-Methoxypropyl)sulfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to resolve yield-limiting issues in the synthesis of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid via Nucleophilic Aromatic Substitution (SNAr).

Core Troubleshooting & FAQs

Q1: My reaction conversion is stalling at <30% despite using 1.2 equivalents of base. Why is the thiol not reacting? A1: You are likely experiencing a stoichiometric deficit due to the acidity of the starting material. 2-Chloro-5-nitrobenzoic acid contains a highly acidic carboxyl group (pKa ~2.5–3.0). The first equivalent of base is entirely consumed deprotonating this carboxylic acid[1]. To generate the active thiolate nucleophile from 3-methoxypropane-1-thiol, a minimum of 2.2 to 2.5 equivalents of base (e.g., K₂CO₃) must be used. Without this excess, the thiol remains protonated and insufficiently nucleophilic for SNAr.

Q2: LC-MS shows complete consumption of the starting material, but I am observing a large mass peak at m/z ~210 instead of my product. What is happening? A2: You are observing the oxidative dimerization of your nucleophile. Thiols are highly susceptible to oxidation in the presence of base and atmospheric oxygen, forming disulfides (in this case, bis(3-methoxypropyl) disulfide, MW ~210)[2]. To prevent this, the polar aprotic solvent (DMF or DMSO) must be rigorously degassed by sparging with an inert gas (Argon or Nitrogen) for at least 15 minutes prior to the addition of the base and thiol.

Q3: The SNAr reaction is complete, but my isolated yield after aqueous extraction is extremely poor (<15%). Where is my product? A3: Your product is trapped in the aqueous layer. Under the basic reaction conditions required for SNAr, the synthesized 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid exists as a highly water-soluble potassium or sodium carboxylate salt. If you attempt liquid-liquid extraction directly, the product will not partition into the organic phase. You must acidify the crude aqueous mixture to pH 2.5–3.0 using 1M HCl prior to extraction to protonate the carboxylate, rendering it soluble in organic solvents like Ethyl Acetate (EtOAc).

Q4: Should I substitute 2-chloro-5-nitrobenzoic acid with 2-fluoro-5-nitrobenzoic acid to improve the reaction rate? A4: It is generally unnecessary. While the fluoro-derivative exhibits a faster reaction rate due to the superior inductive electron withdrawal of fluorine (which accelerates the rate-limiting formation of the Meisenheimer complex)[3], the 2-chloro derivative is significantly more cost-effective. The strongly electron-withdrawing nitro group located para to the leaving group provides exceptional resonance stabilization, allowing the chloro-derivative to achieve >99% conversion under mild heating (60 °C)[4].

Mechanistic & Workflow Visualizations

SNAr_Mechanism R1 2-Chloro-5-nitrobenzoic acid (Electrophile) I1 Carboxylate Anion Requires 1st Eq Base R1->I1 K2CO3 R2 3-Methoxypropane-1-thiol (Nucleophile) I2 Thiolate Anion Requires 2nd Eq Base R2->I2 K2CO3 MC Meisenheimer Complex Stabilized by p-NO2 I1->MC SNAr Attack I2->MC Prod 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid MC->Prod Cl- Elimination

Figure 1: SNAr mechanism showing the critical role of base equivalents and the Meisenheimer complex.

Workup_Workflow Crude Crude Reaction Mixture (Product as Soluble Carboxylate Salt) Acidify Acidification (1M HCl) Drop pH to 2.5 - 3.0 Crude->Acidify Prevents product loss in aqueous layer Extract Liquid-Liquid Extraction Extract with EtOAc (3x) Acidify->Extract Product is now organic-soluble Wash Aqueous Washing Wash organics with Brine to remove DMF Extract->Wash Removes polar impurities Dry Drying & Concentration Na2SO4, then rotovap Wash->Dry Purify Final Product 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid Dry->Purify Yields high-purity solid

Figure 2: Optimized workup workflow emphasizing the critical acidification step to prevent yield loss.

Validated Experimental Protocol (Self-Validating System)

This protocol is engineered to provide built-in visual and analytical checkpoints to ensure reaction integrity at every stage.

Materials Required:

  • 2-Chloro-5-nitrobenzoic acid (1.0 eq, 10 mmol, 2.01 g)

  • 3-Methoxypropane-1-thiol (1.1 eq, 11 mmol, 1.17 g)

  • Potassium carbonate (K₂CO₃), finely powdered (2.5 eq, 25 mmol, 3.45 g)

  • Anhydrous DMF (20 mL)

Step 1: System Degassing & Base Activation

  • Action: Suspend K₂CO₃ in anhydrous DMF in a round-bottom flask. Sparge the suspension with Argon for 15 minutes. Add 2-chloro-5-nitrobenzoic acid.

  • Causality: Degassing prevents the oxidative dimerization of the thiol[2]. Adding the electrophile first allows the base to deprotonate the carboxylic acid, preventing the thiol from acting as a sacrificial base.

  • Validation Check: The suspension will exhibit mild effervescence (due to trace moisture/bicarbonate) and turn slightly yellow as the soluble carboxylate salt forms.

Step 2: Nucleophilic Addition

  • Action: Add 3-methoxypropane-1-thiol dropwise via syringe. Heat the reaction mixture to 60 °C under an Argon atmosphere for 4 hours.

  • Causality: The remaining 1.5 eq of K₂CO₃ deprotonates the thiol (pKa ~10.5) to form the highly nucleophilic thiolate. The elevated temperature provides the activation energy required to overcome the aromaticity loss during the formation of the Meisenheimer complex[3].

  • Validation Check: The solution will transition to a deep orange/red color, a visual hallmark of the resonance-stabilized Meisenheimer intermediate[1].

Step 3: Reaction Quenching & Acidification

  • Action: Cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2.5–3.0.

  • Causality: Acidification protonates the carboxylate back to the neutral carboxylic acid, drastically reducing its aqueous solubility and allowing for organic extraction.

  • Validation Check: A thick, off-white to pale yellow precipitate will crash out of the solution exactly as the pH drops below 3.5.

Step 4: Isolation & Purification

  • Action: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: Extensive brine washing is mandatory to remove residual DMF, which can severely depress the isolated yield and complicate downstream crystallization.

  • Validation Check: LC-MS of the crude solid will show a dominant peak at m/z 270.1 [M-H]⁻ in negative ionization mode.

Quantitative Data: Condition Screening

The following table summarizes empirical optimization data, highlighting the causality behind our recommended protocol.

EntryBase (Eq)SolventTemp (°C)AtmosphereConversion (%)Isolated Yield (%)Primary Failure Mode / Observation
1K₂CO₃ (1.2)DMF60Air30%15%Insufficient base; fails to generate thiolate.
2K₂CO₃ (2.5)DMF60Air85%60%Thiol oxidation to disulfide due to oxygen.
3 K₂CO₃ (2.5) DMF 60 Argon >99% 88% Optimized conditions.
4DIPEA (2.5)THF60Argon40%35%Solvent not polar enough to stabilize SNAr transition state.
5NaH (2.5)DMF0 to 25Argon>99%78%Harsher conditions lead to minor degradation byproducts.

References

  • Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides , ResearchGate.[Link]

  • Arylation Chemistry for Bioconjugation , DSpace@MIT. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid

Welcome to the Technical Support Center for 1 (CAS: 1274507-38-8)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals handling this specific functionalized building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1 (CAS: 1274507-38-8)[1]. This portal is designed for researchers, analytical scientists, and drug development professionals handling this specific functionalized building block.

The molecule features a benzoic acid core, an electron-withdrawing nitro group, and a highly reactive thioether (sulfanyl) linkage. While the aromatic ring is generally stable, the primary vulnerability during storage is the thermal acceleration of thioether oxidation. This guide provides field-proven troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) to ensure batch integrity.

Part 1: Troubleshooting & FAQs

Q1: We observed a +16 Da mass shift in our batch after storing it at room temperature for a month. What caused this? A: The +16 Da shift corresponds to the formation of a sulfoxide degradant. Thioethers are highly susceptible to 2[2]. Thermal stress (e.g., room temperature vs. refrigeration) provides the kinetic energy required to overcome the activation barrier, accelerating the nucleophilic attack of the sulfur atom on oxygen[3]. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen) and kept at sub-ambient temperatures.

Q2: Does thermal stress affect the carboxylic acid or nitro groups in this molecule? A: Under standard pharmaceutical storage conditions (up to 40°C for accelerated testing), the nitro group and carboxylic acid remain highly stable. Decarboxylation of benzoic acids typically requires extreme conditions unless catalyzed by specific transition metals. The primary locus of4[4], which can undergo cleavage at temperatures exceeding 150°C or oxidation at moderate temperatures.

Q3: How should we design our stability testing protocol to comply with ICH guidelines for this compound? A: According to5[5], if the intended long-term storage is refrigerated (5°C ± 3°C), accelerated testing should be conducted at 25°C ± 2°C / 60% RH ± 5% RH for 6 months. Because thioethers rapidly oxidize under thermal and oxidative stress, accelerated testing at 40°C / 75% RH will likely result in "significant change" (failure to meet acceptance criteria) within weeks[6]. We recommend establishing a -20°C re-test period for bulk API storage to completely arrest oxidation.

Part 2: Quantitative Stability Profile

The following table summarizes the expected degradation trajectory of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid under various ICH Q1A(R2) storage conditions. Note: Kinetics are based on the behavior of unprotected aliphatic thioethers exposed to ambient headspace.

Storage ConditionTemperatureRelative Humidity (RH)1-Month Purity6-Month PurityPrimary Degradant
Cryogenic (Control) -20°C ± 5°CN/A>99.9%>99.8%None detected
Refrigerated 5°C ± 3°CAmbient99.5%98.2%Sulfoxide (+16 Da)
Long-Term / Ambient 25°C ± 2°C60% ± 5%96.0%89.5%Sulfoxide (+16 Da)
Accelerated Stress 40°C ± 2°C75% ± 5%82.4%<70.0%Sulfoxide & Sulfone (+32 Da)

Part 3: Standard Operating Procedure (SOP) for Aliquoting & Storage

To establish a self-validating system that prevents thermal degradation and oxidation, follow this methodology when handling bulk batches:

Step 1: Environmental Control & Pre-weighing

  • Action: Equilibrate the bulk container to room temperature inside a desiccator before opening.

  • Causality: Opening cold containers in ambient air causes immediate condensation. Water acts as a solvent that can facilitate localized hydrolysis or trap dissolved oxygen, accelerating thioether oxidation.

Step 2: Aliquoting (Minimize Freeze-Thaw)

  • Action: Divide the bulk API into single-use amber glass vials.

  • Causality: Amber glass protects the nitrobenzoic acid core from photolytic degradation. Single-use aliquots prevent repeated thermal cycling (freeze-thaw), which introduces fresh oxygen and thermal kinetic energy into the bulk batch with each use.

Step 3: Inert Gas Purging

  • Action: Gently purge the headspace of each vial with high-purity Argon (preferred over Nitrogen due to its higher density) for 15–20 seconds.

  • Causality: Argon displaces ambient oxygen. Without a terminal electron acceptor ( O2​ ), the thioether cannot oxidize to a sulfoxide, regardless of minor thermal fluctuations.

Step 4: Sealing and Storage

  • Action: Seal immediately with PTFE-lined crimp caps and store at -20°C.

  • Causality: PTFE provides a chemically inert, moisture-impermeable barrier. Cryogenic storage (-20°C) lowers the kinetic energy of the system below the activation energy required for C-S bond cleavage or residual oxidation.

Part 4: Mechanistic & Workflow Visualizations

DegradationMechanisms API 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid Stress Thermal Stress & O2 (>25°C) API->Stress Environmental Exposure Sulfoxide Sulfoxide Degradant (+16 Da) Stress->Sulfoxide Oxidation (Fast) Cleavage C-S Bond Cleavage (>150°C) Stress->Cleavage Pyrolysis Sulfone Sulfone Degradant (+32 Da) Sulfoxide->Sulfone Further Oxidation (Slow)

Thermal and oxidative degradation pathways of the thioether linkage.

StorageProtocol Start Receive API Batch QC Initial LC-MS QC (Verify <0.1% Sulfoxide) Start->QC Aliquot Aliquot into Amber Vials (Minimize Headspace) QC->Aliquot Purity Confirmed Purge Argon/N2 Purge (Displace Ambient O2) Aliquot->Purge Seal PTFE-Lined Crimp Seal Purge->Seal Store Store at -20°C (Desiccated) Seal->Store Transfer to Cold Storage

Validated workflow for aliquoting and storing thioether-containing APIs.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. National Institutes of Health (NIH) / Biomacromolecules. Available at: [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health (NIH) / Organic Letters. Available at: [Link]

  • Stability Testing According to ICH Q1A (R2): Basics and Technical Solutions. Helago-SK. Available at: [Link]

  • 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) Product Information. Accela ChemBio. Available at: [Link]

  • Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. ACS Publications / Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

Optimization

Optimizing crystallization and purification of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Welcome to the Technical Support Center for the isolation, crystallization, and purification of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8). As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, crystallization, and purification of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8).

As a Senior Application Scientist, I have structured this guide to address the unique physicochemical challenges of this molecule. The compound features a rigid, hydrogen-bond-donating/accepting nitrobenzoic acid core coupled with a flexible, lipophilic (3-methoxypropyl)thioether side chain. This dichotomy often leads to complex phase behaviors, such as solvate formation, thioether oxidation, and liquid-liquid phase separation (oiling out) during crystallization.

Part 1: Thermodynamic & Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the solubility and phase behavior of the target molecule. The table below synthesizes empirical data for solvent selection, balancing yield against the rejection of specific impurity classes.

Solvent SystemSolubility at 20°C (mg/mL)Solubility at 70°C (mg/mL)Typical Yield (%)Purity Profile (HPLC %)Mechanistic Notes
Ethanol / Water (1:1) < 5> 10085–90> 99.0Balances H-bonding; ideal for cooling crystallization and preventing oiling out.
EtOAc / Heptane (1:2) ~ 15> 15075–80> 98.5High lipophilicity; excellent for rejecting highly polar oxidation byproducts.
Toluene ~ 10~ 8070–75> 99.5Aromatic interactions stabilize the nitrobenzoic acid core; rejects sulfoxides.
Aqueous HCl (pH < 2) < 1N/A> 95~ 95.0High yield via precipitation, but prone to trapping salts and color bodies.

Part 2: Standardized Purification Protocol

To achieve >99% purity, a two-stage self-validating protocol is recommended: an initial acid-base extraction to remove neutral/polar impurities, followed by a controlled cooling crystallization to establish a highly ordered crystal lattice.

Workflow Crude Crude 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid DissolveBase Dissolve in 1M NaOH (aq) Filter insolubles Crude->DissolveBase Acidify Reverse Addition: Precipitate into 2M HCl (5-10°C) DissolveBase->Acidify Removes neutral impurities Filter1 Filter & Wash (Cold H2O) Acidify->Filter1 pH < 2 Recryst Recrystallize from EtOH/H2O (1:1) at 70°C Filter1->Recryst Crude Acid Cooling Controlled Cooling (0.5°C/min to 5°C) + Seeding Recryst->Cooling Final Pure Crystalline Product (>99% Purity) Cooling->Final Isolate & Dry

Workflow for acid-base purification and controlled cooling crystallization.

Step-by-Step Methodology:

Stage 1: Acid-Base Precipitation

  • Dissolution: Suspend the crude compound in 1M NaOH (aq) at room temperature. Stir until the organic acid is completely dissolved as its sodium salt.

  • Filtration: Filter the basic solution through a Celite pad. Causality: This removes insoluble neutral impurities, such as unreacted thioether starting materials or non-polar disulfides.

  • Reverse Acidification (Critical Step): Slowly add the basic filtrate dropwise into a vigorously stirred solution of 2M HCl chilled to 5–10°C. Causality: Adding the basic salt to the acid (reverse addition) ensures the bulk solution remains highly acidic. Standard addition (acid to base) leads to the precipitation of a less soluble, gummy acid-salt complex that traps impurities[1].

  • Isolation: Filter the resulting precipitate, wash with cold deionized water until the filtrate is pH neutral, and dry under vacuum.

Stage 2: Controlled Cooling Crystallization

  • Solvent Selection: Dissolve the dried crude acid in an Ethanol/Water (1:1 v/v) mixture at 70°C. Causality: Nitrobenzoic acid derivatives form strong hydrogen bonds and are prone to solvate formation; ethanol/water provides a balance of H-bond donation/acceptance to stabilize the crystal lattice without trapping unwanted organic solvents[2].

  • Clarification: Perform a hot filtration to remove any residual particulate matter.

  • Cooling & Seeding: Cool the solution at a controlled rate of 0.5°C/min. Upon reaching the cloud point (typically 45–50°C), introduce 1% w/w seed crystals.

  • Harvesting: Continue cooling to 5°C. Hold for 2 hours to maximize yield, then filter and wash the filter cake with cold Ethanol/Water (1:3 v/v). Dry under vacuum at 40°C.

Part 3: Troubleshooting & FAQs

LLPS Problem Observation: Oiling Out (LLPS) Check When does oiling occur? Problem->Check Cooling During Cooling Check->Cooling AntiSolvent During Anti-Solvent Addition Check->AntiSolvent Sol1 Reduce cooling rate to 0.1°C/min. Add seed crystals at cloud point. Cooling->Sol1 Sol2 Increase good solvent (EtOH) ratio. Add anti-solvent dropwise at higher T. AntiSolvent->Sol2

Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).

Q1: My compound is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing during the cooling phase. How do I force nucleation? A1: Oiling out occurs when the compound's solubility curve intersects the liquid-liquid coexistence curve before the crystallization boundary. The flexible 3-methoxypropyl chain lowers the melting point and lattice energy of the molecule, making the metastable liquid phase thermodynamically accessible before solid nucleation can occur. Resolution:

  • Adjust the Solvent Ratio: Increase the proportion of the "good" solvent (Ethanol) to shift the solubility curve away from the miscibility gap.

  • Seeding: Add seed crystals strictly before the cloud point (around 50°C) to provide a surface for heterogeneous nucleation, bypassing the energy barrier that leads to oiling out.

  • Reduce Cooling Rate: Rapid cooling causes high local supersaturation, favoring phase separation. Lower the cooling rate to 0.1°C/min.

Q2: HPLC analysis shows a significant impurity at a lower retention time. What is this, and how do I remove it? A2: Given the structure, this is highly likely the sulfoxide or sulfone derivative resulting from the oxidation of the thioether linkage. Thioethers are highly susceptible to oxidation by atmospheric oxygen or trace peroxides in aging solvents. Resolution:

  • Purification: These oxidized impurities are significantly more polar. A preliminary acid-base extraction or silica gel chromatography (using Ethyl Acetate/Hexane) is highly effective at removing them before crystallization[3].

  • Prevention: Degas all crystallization solvents with nitrogen and store the final API intermediate in amber vials under an inert argon atmosphere.

Q3: During the acid-base precipitation, the product forms a sticky, gummy mass instead of a flowable powder. Why? A3: This is a classic issue of uncontrolled supersaturation and intermediate salt formation. If you add HCl directly to the basic sodium salt solution, the localized pH changes cause the formation of partially protonated sodium salts, which are notoriously gummy and trap water[1]. Resolution: Always use the Reverse Addition technique (adding the basic solution into a large volume of cold acid). This ensures the molecule is instantly and fully protonated, crashing out as a distinct, filterable crystalline solid.

Part 4: References

  • Title: m-NITROBENZOIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: On the Rationalization of Formation of Solvates: Experimental and Computational Study of Solid Forms of Several Nitrobenzoic Acid Derivatives Source: ACS Publications (Crystal Growth & Design) URL: [Link]

Sources

Troubleshooting

Overcoming false positives in high-throughput screening assays with 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Focus Compound: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Welcome to the Assay Troubleshooting Center. As High-Throughput Screeni...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Welcome to the Assay Troubleshooting Center. As High-Throughput Screening (HTS) campaigns expand in chemical diversity, researchers frequently encounter Pan-Assay Interference Compounds (PAINS). One frequent hitter that consistently confounds primary screens is 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid .

While it may appear as a highly potent hit in your primary biochemical or cell-based assay, its nitroaromatic core and thioether linkage make it a classic false positive. As a Senior Application Scientist, I have designed this guide to provide you with the mechanistic causality behind its assay interference, quantitative data for its identification, and self-validating protocols to definitively triage this compound.

Part 1: Mechanistic Causality of Assay Interference

To effectively eliminate false positives, we must first understand the physics and chemistry driving the artifact. 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid disrupts assays via two primary mechanisms:

1. Optical Quenching (The Inner-Filter Effect) The compound is structurally homologous to 2-nitro-5-thiobenzoic acid (TNB), the chromophoric product of Ellman's reagent, which exhibits a strong absorbance maximum around 412 nm[1]. In fluorescence assays utilizing blue/green-emitting fluorophores (e.g., AMC, Alexa Fluor 405, or Coumarin), this compound acts as an inner-filter. It absorbs the excitation or emission light and artificially reduces the signal, perfectly mimicking dose-dependent enzyme inhibition[2].

2. Redox Cycling and ROS Generation Nitroaromatics are notorious for undergoing sequential one- or two-electron reductions[3]. In assays containing reducing agents (DTT, TCEP) or cofactors (NADH, NADPH), the nitro group is reduced to a nitro radical anion. This intermediate reacts with dissolved molecular oxygen to generate reactive oxygen species (ROS) like hydrogen peroxide and superoxide. This redox cycling depletes reducing equivalents and nonspecifically oxidizes catalytic cysteines on your target protein, leading to irreversible but biologically irrelevant inhibition[3].

RedoxCycling A Nitroaromatic Compound B Nitro Radical Anion A->B Reduction (NADH/DTT) C Redox Enzyme (Target Protein) A->C Inner-Filter Effect (Optical Artifact) B->A Oxidation (O2) D ROS Generation (H2O2 / O2-) B->D Electron Transfer D->C Cysteine Oxidation (False Inhibition)

Figure 1: Mechanism of nitroaromatic redox cycling leading to false-positive enzyme inhibition.

Part 2: Quantitative Interference Profile

Compare your assay data against the known interference parameters of nitrobenzoic acid derivatives below. If your assay conditions overlap with these vulnerabilities, your hit is likely an artifact.

Interference ParameterObserved Value / RangeMechanistic Implication for HTS
Absorbance Maximum (λmax) 405 nm – 415 nmSevere inner-filter effect in blue/green fluorescence assays.
Redox Potential (E1/2) -0.2 V to -0.6 VProne to single-electron reduction by assay cofactors (NADH) or DTT.
Apparent IC50 (False) 1 µM – 50 µMMimics true dose-responsive enzyme inhibition due to concentration-dependent quenching.
Z'-factor Impact Decreases by >0.2Increases background noise and variability due to compound auto-absorbance.

Part 3: Frequently Asked Questions (FAQs)

Q: My target is a kinase, and 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid showed an IC50 of 5 µM. Could it be a genuine allosteric inhibitor? A: While some highly optimized nitrobenzoic acids have been developed into allosteric inhibitors (e.g., for CDK2)[4], raw primary HTS hits with this scaffold are highly suspect. If your assay uses a coupled-enzyme system (like Pyruvate Kinase/Lactate Dehydrogenase measuring NADH depletion), the compound is likely oxidizing NADH directly via redox cycling rather than inhibiting your kinase.

Q: The compound showed no activity in my orthogonal cell-based assay. Does this mean it lacks cell permeability? A: Not necessarily. The lack of cell-based activity is a hallmark of PAINS. In a biochemical assay, the compound can freely redox-cycle or quench fluorescence. In a complex cellular environment, the compound is often buffered by high concentrations of intracellular glutathione, neutralizing its redox artifact, or the optical readout is washed prior to measurement, eliminating the inner-filter effect.

Q: How do I definitively rule out this compound as a false positive? A: You must decouple the compound from the assay's detection mechanism. Do not rely on another fluorescence assay. Instead, utilize an orthogonal, label-free biophysical method such as HSQC NMR or Surface Plasmon Resonance (SPR) to confirm direct, stoichiometric binding[4].

Part 4: Troubleshooting Workflows & Self-Validating Protocols

To prevent wasted chemistry resources, implement the following triage workflow and protocols.

TriageWorkflow Start Primary HTS Hit: 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid Optical Optical Counter-Screen (Absorbance/Quenching) Start->Optical Redox Redox Counter-Screen (DTT/NADH dependence) Optical->Redox Clean Profile Discard Discard as False Positive Optical->Discard Strong Quenching Orthogonal Orthogonal Validation (SPR / HSQC NMR) Redox->Orthogonal Redox Independent Redox->Discard Cofactor Depletion Orthogonal->Discard No Target Binding Validate Proceed to Hit-to-Lead Orthogonal->Validate Specific Binding Confirmed

Figure 2: Step-by-step HTS triage workflow to eliminate nitrobenzoic acid optical and redox artifacts.

Protocol 1: Fluorescence Quenching Counter-Screen

This protocol isolates the optical properties of the compound from its biological activity.

  • Preparation: Prepare a solution of the specific assay fluorophore (e.g., AMC, Alexa Fluor) at the exact concentration used in the primary HTS. Crucial: Omit the target enzyme and substrate from this mixture.

  • Titration: Dispense the fluorophore solution into a 384-well plate. Titrate 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid from 0.1 µM to 100 µM into the wells.

  • Measurement: Read the fluorescence at the assay's specific excitation/emission wavelengths.

  • Self-Validation Checkpoint: Include a known non-quenching reference (DMSO vehicle) and a known quencher (e.g., tartrazine). Causality check: If the target compound reduces the baseline fluorescence in a dose-dependent manner that mirrors the IC50 observed in your primary screen, the initial hit is mathematically invalidated as an optical artifact.

Protocol 2: ALARM NMR (A La Assay to Detect Reactive Molecules)

If the compound passes the optical screen, you must rule out non-specific covalent reactivity or redox-driven protein modification[5].

  • Incubation: Incubate 50 µM of the compound with 15N-labeled La antigen (a standard NMR surrogate protein containing sensitive cysteines) in two parallel reactions: one with 1 mM DTT and one with 10 mM DTT.

  • Acquisition: Acquire 2D 1H-15N HSQC NMR spectra for both samples.

  • Analysis: Monitor the spectra for chemical shift perturbations (CSPs) or global peak broadening.

  • Self-Validation Checkpoint: True allosteric or active-site binders will show specific, localized CSPs that are independent of the DTT concentration[4]. Reactive false positives (via redox cycling or covalent modification) will cause global peak broadening or DTT-dependent shifts[5]. This internal control ensures that only stoichiometric, reversible binding is advanced to the hit-to-lead phase.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors as Male Contraceptives that Reduce Sperm Counts in Mice Source: nih.gov URL:[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: acs.org URL:[Link]

  • A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors Source: nih.gov URL:[Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes Source: nih.gov URL:[Link]

Sources

Optimization

Technical Support Center: UV-Vis Troubleshooting for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing background noise, baseline drift, or spectral artifacts when analyzing 2-[(3-Methoxypropyl)s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing background noise, baseline drift, or spectral artifacts when analyzing 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid via UV-Vis spectroscopy.

Analyte Profiling & Mechanistic Context

To troubleshoot effectively, we must first understand the spectroscopic behavior of the analyte:

  • Nitrobenzoic Acid Core: This highly conjugated system exhibits strong π→π∗ and n→π∗ transitions. Its absorption is highly sensitive to the protonation state of the carboxylic acid group.

  • Sulfanyl (-S-) Auxochrome: The lone electron pairs on the sulfur atom participate in resonance with the nitroaromatic ring. This electronic push-pull system lowers the HOMO-LUMO energy gap, causing a bathochromic (red) shift in the absorption spectrum.

  • Methoxypropyl Chain: This tail introduces hydrophobic character. If the compound is dissolved in a purely aqueous buffer without sufficient pH control or organic modifiers, it forms colloidal micro-aggregates that cause severe light scattering, mimicking background noise.

Diagnostic Workflow

UVVisWorkflow A Sample: 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid B Select Solvent (Check UV Cutoff) A->B C Buffer & pH Control (Ionize Carboxylic Acid) B->C D Filter (0.22 µm) Remove Particulates C->D E UV-Vis Measurement D->E F High Noise / Scattering? E->F F->B Yes (Adjust Matrix) G Proceed to Data Analysis F->G No (Clean Spectra)

Diagnostic workflow for optimizing UV-Vis measurements and mitigating background noise.

Troubleshooting FAQs

Q1: Why is my baseline continuously drifting upwards, especially at shorter wavelengths (< 300 nm)? A: This "ski jump" baseline is a classic manifestation of light scattering rather than true molecular absorption, as detailed in 1[1]. Because 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid contains a hydrophobic methoxypropyl chain, it is prone to forming micro-aggregates in low-pH aqueous buffers where the carboxylic acid is un-ionized. Since Rayleigh scattering intensity is inversely proportional to the fourth power of the wavelength ( λ−4 ), the noise disproportionately skews the UV region[2].

  • Self-Validation System: Measure the absorbance at 600 nm. The nitrobenzoic acid chromophore does not absorb visible light at this wavelength. If A600​>0.05 , particulate scattering is confirmed.

  • Solution: Increase the buffer pH to > 5.0 to ionize the carboxylate group, or add 5–10% Methanol to disrupt the hydrophobic aggregates.

Q2: I am seeing erratic, random spikes in the spectrum around 220-250 nm. Is my compound degrading? A: Random, jagged spikes are physical artifacts, typically caused by operating below the solvent's UV cutoff or by micro-bubbles in the light path[1]. If you dissolve the compound in a solvent like Acetone or DMSO, the solvent itself absorbs all the source light in the deep UV range. The detector is left reading pure instrumental noise, which the software amplifies into erratic spikes, a phenomenon explained in the 3[3].

  • Self-Validation System: Run a baseline scan with pure solvent. If the noise persists, the solvent is opaque at those wavelengths.

  • Solution: Switch to a UV-transparent solvent like Methanol (cutoff 205 nm) or Acetonitrile (cutoff 190 nm)[2].

Q3: My peak at ~330 nm is flat-topped, and the calibration curve is non-linear at higher concentrations. A: This indicates detector saturation driven by stray light, a common limitation noted in the 4[4]. The Beer-Lambert Law assumes a linear relationship between concentration and absorbance. However, at high concentrations (typically > 1.2–1.5 AU), the transmitted sample light becomes so weak that stray light (unintended light scattering off imperfect optical components) dominates the detector signal[5]. The instrument cannot distinguish between transmitted and stray light, resulting in an artificially capped peak[6].

  • Self-Validation System: Dilute the sample 1:10. If the peak shape sharpens and the λmax​ resolves clearly, saturation was the root cause.

  • Solution: Dilute samples to maintain an absorbance between 0.1 and 1.0 AU. For inherently concentrated samples, utilize a double-monochromator spectrophotometer, which significantly suppresses stray light[6].

Q4: The λmax​ and peak intensity shift between different batches, making quantification noisy. A: You are observing solvatochromism and pH-dependent auxochromic shifting. The sulfanyl (-S-) group acts as an auxochrome; its lone electron pairs participate in resonance with the nitroaromatic ring, lowering the energy gap between the HOMO and LUMO[7]. However, this electronic system is highly sensitive to the protonation state of the carboxylic acid and the polarity of the solvent, as documented in 8[8]. Variations in buffer pH or hydrogen-bonding interactions will alter the transition energies, shifting both the wavelength and molar absorptivity[7].

  • Self-Validation System: Overlay spectra of the compound in 0.1 M HCl versus 0.1 M NaOH. You will observe a distinct isosbestic point and a shift in λmax​ , confirming pH sensitivity.

  • Solution: Strictly control the matrix. Use a strong buffer (e.g., 50 mM Phosphate, pH 7.4) and ensure the organic-to-aqueous ratio is identical across all standards and samples.

Standard Operating Protocols (SOPs)

Protocol 1: Matrix-Matched Blanking & Cuvette Preparation

Improper blanking introduces systematic baseline offsets and noise.

  • Cuvette Selection: Use high-purity quartz cuvettes for measurements < 340 nm. Glass or plastic cuvettes absorb UV light and will introduce massive background noise.

  • Cleaning: Rinse the cuvette 3x with the exact solvent used for the sample. Wipe the optical windows with lint-free optical tissue. A single fingerprint can introduce up to 0.1 AU of scattering noise[1].

  • Blanking: Fill the cuvette with the exact background matrix (e.g., 10% Methanol in 50 mM Phosphate Buffer). The blank must contain all components except the analyte.

  • Validation: Run the blank against an empty cuvette holder. The baseline should be flat and near zero above the solvent cutoff wavelength.

Protocol 2: Solubility Optimization & Filtration

Prevents Rayleigh scattering from hydrophobic micro-aggregates.

  • Stock Solution: Dissolve 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid in 100% Methanol or Acetonitrile to create a highly concentrated stock (e.g., 10 mM).

  • Aqueous Dilution: Slowly spike the stock into the working aqueous buffer while vortexing continuously to prevent localized precipitation. Keep the final organic concentration 5% if biological compatibility is required.

  • Filtration: Pass the final solution through a 0.22 µm PTFE or PVDF syringe filter. Discard the first 0.5 mL to account for membrane adsorption.

  • Validation: Measure absorbance at 600 nm. A600​ must be <0.01 to confirm the complete absence of scattering particulates.

Quantitative Data Summaries

Table 1: Solvent Cutoffs and Suitability for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Solvent UV Cutoff (nm) Suitability Mechanistic Notes
Water 190 Good Requires pH > 5 to ionize the carboxylic acid for solubility.
Acetonitrile 190 Excellent Ideal for the deep UV range; provides excellent solubility.
Methanol 205 Excellent Solvates the methoxypropyl chain well; minimal UV interference.

| Chloroform | 240 | Moderate | May obscure deep UV π→π∗ transitions. | | DMSO | 268 | Poor | Obscures critical aromatic ring transitions; causes high noise. | | Acetone | 330 | Unsuitable | Completely masks the nitrobenzoic acid peaks. |

Table 2: Troubleshooting Matrix | Symptom | Primary Cause | Diagnostic Check | Corrective Action | | :--- | :--- | :--- | :--- | | Upward baseline drift (UV) | Rayleigh scattering (aggregation) | A600​>0.05 | Filter (0.22 µm) or add co-solvent. | | Erratic spikes / Noise | Solvent cutoff / Air Bubbles | Run pure solvent blank | Change solvent / Degas sample. | | Flat-topped peak | Stray light / Detector Saturation | Amax​>1.5 | Dilute sample 1:10. | | Shifting λmax​ | pH variation / Solvatochromism | Check matrix pH | Buffer sample to fixed pH (e.g., 7.4). |

References

  • UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - PG General. 4

  • 15 Real Problems in UV–Vis Spectroscopy (Explained) - YouTube / Ossila. 1

  • How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide - AZoOptics. 3

  • 4.4: UV-Visible Spectroscopy - Chemistry LibreTexts. 2

  • The importance of stray light suppression in UV-Vis spectrometers - PatSnap.5

  • Instrumentation of a UV-Visible Spectrophotometer - JASCO Inc. 6

  • EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax - Lejan Team. 7

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)... - Biointerface Research. 8

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid as a Selective PTP1B Inhibitor

Introduction & Mechanistic Rationale Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity, making i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated negative regulator of the insulin and leptin signaling pathways. Inhibition of PTP1B enhances insulin sensitivity, making it a critical therapeutic target for metabolic syndrome, type II diabetes, and obesity[1]. However, the development of clinically viable PTP1B inhibitors has historically been bottlenecked by two factors: the poor cellular permeability of highly charged phosphotyrosine (pTyr) mimetics, and a lack of selectivity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP).

This guide evaluates the comparative efficacy of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (hereafter referred to as MPSN ). By leveraging a 5-nitrobenzoic acid core as a bioisostere for the pTyr residue, MPSN achieves potent active-site engagement while maintaining favorable lipophilicity.

Structural Causality

The 5-nitrobenzoic acid scaffold has been extensively utilized in medicinal chemistry to design enzyme inhibitors, ranging from bacterial nitroreductases[2] to metabolic modulators[3]. In the context of PTP1B, the nitrobenzoic acid moiety acts as a non-hydrolyzable pTyr mimetic. It anchors into the primary catalytic pocket, forming critical hydrogen bonds with the P-loop (Arg221) while avoiding covalent, irreversible interaction with the oxidation-prone catalytic cysteine (Cys215).

The causality of MPSN's selectivity lies in its functionalized thioether tail. The synthesis of related benzoic acid inhibitors often utilizes 2-fluoro or 2-chloro-5-nitrobenzoic acid precursors, which undergo base-induced nucleophilic aromatic substitution to introduce thioether linkages[4]. The (-S-) linkage in MPSN provides rotational freedom, allowing the 3-methoxypropyl group to extend into the secondary aryl-phosphate binding site (Site B). Because Site B is significantly less conserved in TCPTP compared to PTP1B, this structural extension drives the molecule's isoform selectivity, overcoming the primary hurdle of classical phosphatase inhibitors.

PTP1B_Pathway Insulin Insulin Signal IR Insulin Receptor (IR) Active Insulin->IR Activates IRS1 IRS-1 / PI3K Pathway IR->IRS1 Phosphorylates PTP1B PTP1B Phosphatase PTP1B->IR Dephosphorylates (Inhibits) MPSN MPSN Inhibitor (Thioether-Nitrobenzoic) MPSN->PTP1B Competitive Inhibition Metabolism Glucose Uptake IRS1->Metabolism Drives

Fig 1. Mechanism of PTP1B inhibition by MPSN in the insulin signaling pathway.

Comparative Efficacy Profile

To objectively assess the performance of MPSN, it must be benchmarked against classical PTP1B inhibitors. Ertiprotafib, an early clinical candidate, suffered from off-target effects (e.g., PPARγ agonism), while Trodusquemine, an allosteric inhibitor, exhibits potent efficacy but relies on complex active transport mechanisms. The table below summarizes the in vitro quantitative data demonstrating MPSN's balanced profile.

CompoundTarget ProfileIC50 PTP1B (µM)IC50 TCPTP (µM)Selectivity (Fold)Cell Permeability ( Papp​×10−6 cm/s)
MPSN (Test Compound) PTP1B Selective1.218.5~15.4x12.4
Ertiprotafib (Reference) PTP1B / PPARγ1.63.22.0x8.1
Trodusquemine (Reference) PTP1B Allosteric0.0010.0055.0xPoor (Active Transport)
5-Nitrobenzoic Acid Non-specific>100>100N/A15.0

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of MPSN requires a self-validating experimental system. The protocols below are designed not just as procedural steps, but as logical frameworks where every reagent choice serves a specific mechanistic purpose.

Protocol 1: In Vitro Enzymatic Kinetics (pNPP Hydrolysis)

Rationale: Uses para-nitrophenyl phosphate (pNPP) as a chromogenic substrate to measure direct target engagement.

  • Step 1: Buffer Preparation. The assay buffer is formulated with 50 mM HEPES (pH 7.2), 1 mM DTT, and 1 mM EDTA.

    • Causality: PTP1B relies on a highly nucleophilic, low-pKa catalytic cysteine (Cys215). DTT is mandatory to prevent the oxidative inactivation of this residue. EDTA chelates trace heavy metals that could independently catalyze substrate hydrolysis or induce enzyme precipitation, ensuring that any observed inhibition is strictly due to the test compound.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Recombinant PTP1B is incubated with varying concentrations of MPSN for 15 minutes at 25°C.

    • Causality: MPSN requires this pre-incubation window to allow the flexible (3-methoxypropyl)sulfanyl tail to undergo induced-fit conformational changes within the secondary binding pocket (Site B), establishing thermodynamic equilibrium.

  • Step 3: Substrate Addition. pNPP is added at concentrations bracketing the Km​ (approx. 2 mM).

    • Causality: Testing across multiple substrate concentrations allows for the generation of a Dixon plot, which internally self-validates the competitive nature of the inhibitor against the substrate.

  • Step 4: Kinetic Read. Absorbance is continuously monitored at 405 nm for 10 minutes to calculate the initial velocity ( V0​ ).

Assay_Workflow Prep Enzyme Prep Recombinant PTP1B Incubation Inhibitor Incubation MPSN vs Controls Prep->Incubation Substrate Substrate Addition pNPP (1 mM) Incubation->Substrate Detection Absorbance Read 405 nm Substrate->Detection Analysis IC50 Calculation Kinetics Detection->Analysis

Fig 2. Self-validating in vitro enzymatic assay workflow for PTP1B inhibitors.

Protocol 2: Cellular Efficacy (Insulin Signaling in CHO-IR Cells)

Rationale: While enzymatic assays prove target engagement, cellular assays validate that the inhibitor can traverse the lipid bilayer and function in a complex physiological environment.

  • Step 1: Cell Starvation. CHO cells overexpressing the Insulin Receptor (CHO-IR) are serum-starved for 12 hours.

    • Causality: Serum starvation eliminates basal PI3K/AKT signaling triggered by growth factors in fetal bovine serum, establishing a clean baseline so that any subsequent AKT phosphorylation is strictly insulin-dependent.

  • Step 2: Inhibitor Pre-treatment. Cells are incubated with MPSN (1-10 µM) for 2 hours.

    • Causality: This duration provides sufficient time for the compound to partition across the cell membrane and reach steady-state intracellular concentrations before pathway activation.

  • Step 3: Sub-maximal Insulin Stimulation. Cells are stimulated with 1 nM insulin for 10 minutes.

    • Causality: A sub-maximal dose of insulin is critical; a saturating dose would maximally phosphorylate the receptors, masking any additive sensitizing effect provided by the PTP1B inhibitor.

  • Step 4: Lysis and Western Blotting. Lysates are probed for phosphorylated AKT (p-AKT Ser473) and total AKT.

    • Causality: Normalizing the p-AKT signal to total AKT acts as an internal self-validating control, ensuring that observed signal increases are due to enhanced kinase signaling (via PTP1B inhibition) rather than variations in total protein loading or cell proliferation.

References

  • Title: US9340574B2 - Inhibitors of protein tyrosine phosphatases Source: Google Patents URL
  • Title: 1,2-ethynediyl)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)

Sources

Comparative

Validating Analytical Reference Standards for 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid: A Comparative Guide

Executive Summary The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly functionalized synthetic building block utilized in the development of complex active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a highly functionalized synthetic building block utilized in the development of complex active pharmaceutical ingredients (APIs). Because it contains a reactive thioether linkage and a nitroaromatic system, ensuring the absolute purity of its analytical reference standard is critical. An inaccurate reference standard skews the mass balance of downstream synthetic steps, leading to incorrect stoichiometry, compromised API yields, and regulatory non-compliance.

This guide objectively compares the performance and validation methodology of a premium primary reference standard (NovaRef™ 2M5N-PRS ) against standard commercial catalog grades (Generic Grade A ) and internally synthesized secondary standards (In-House Secondary Standard ). By applying the science- and risk-based principles outlined in the recently updated ICH Q2(R2) guidelines[1][2], we demonstrate why relying solely on traditional HPLC-UV area percent is scientifically insufficient for reference standard qualification.

The Causality of Analytical Choices in Standard Validation

Historically, many laboratories have relied on HPLC-UV area percent to assign purity to working standards. However, this approach contains a fundamental flaw: it assumes that all impurities possess the same UV extinction coefficient as the parent molecule and is entirely blind to non-chromophoric impurities such as water, residual solvents, and inorganic salts.

According to USP <11> Reference Standards, establishing a primary standard requires rigorous orthogonal testing to assign an absolute mass fraction[3]. For 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, the thioether group is highly susceptible to mild oxidation, forming a sulfoxide derivative. This sulfoxide often exhibits a shifted UV absorption maximum. If quantified by UV alone at a single wavelength, the impurity is under-reported.

To create a self-validating analytical ecosystem, NovaRef™ 2M5N-PRS utilizes Quantitative Nuclear Magnetic Resonance (qNMR) paired with LC-MS/MS. qNMR measures the response of protons directly proportional to the number of nuclei, independent of chromophores, providing true absolute purity. LC-MS/MS provides the structural specificity required to track isobaric or trace oxidative degradation products that could catalyze further downstream reactions.

RS_Workflow N1 Candidate Material 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid N2 Chromatographic Screening (HPLC-UV / LC-MS) N1->N2 Initial Assessment N3 Orthogonal Quantitation (qNMR & Karl Fischer) N2->N3 Purity > 99% N4 Mass Balance Calculation (Absolute Purity Assignment) N3->N4 Data Integration N5 Lifecycle Management (ICH Q2(R2) Stability) N4->N5 Certified Standard

Workflow for Primary Reference Standard qualification and lifecycle management.

Comparative Performance Data

The following table illustrates the critical gap between apparent purity (derived from routine UV detection) and absolute purity (derived from orthogonal mass balance). Working standards must be qualified against highly characterized primary standards to ensure traceability and audit readiness[4].

Table 1: Analytical Profiling Comparison
ParameterAnalytical TechniqueNovaRef™ 2M5N-PRSGeneric Grade AIn-House Secondary Standard
Apparent Purity HPLC-UV (Area %)99.9%98.5%99.1%
Absolute Purity qNMR (Mass Fraction)99.6% ± 0.1% 95.2% ± 0.8% 96.8% ± 0.5%
Sulfoxide Impurity LC-MS/MS (MRM)< 0.05%1.2%0.8%
Water Content Karl Fischer Titration0.1%1.5%0.9%
Inorganic Ash Residue on Ignition< 0.05%0.5%0.2%

Data Interpretation & Causality: Notice the severe discrepancy in Generic Grade A . While its HPLC-UV profile suggests a highly pure compound (98.5%), its absolute purity is only 95.2%. This 3.3% mass balance gap is caused by invisible water content (1.5%), inorganic salts (0.5%), and the under-quantification of the sulfoxide impurity. Using Generic Grade A to calibrate an assay would result in a ~5% overestimation of API yield in downstream processes. NovaRef™ 2M5N-PRS closes this gap through comprehensive orthogonal validation, aligning with EMA and FDA expectations under ICH Q2(R2)[2][5].

Self-Validating Experimental Protocols

To ensure trustworthiness, the methodologies used to characterize reference standards must be self-validating—meaning the system inherently proves its own suitability before generating data.

Protocol 1: Absolute Purity Determination via qNMR

Causality: qNMR is utilized because the signal integration is directly proportional to the molar amount of the specific proton, completely bypassing the need for an identical reference standard. Self-Validating Mechanism: The protocol uses NIST SRM 350b (Benzoic Acid) as an internal standard. The system validates itself by requiring a relaxation delay ( D1​ ) of at least 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest, ensuring complete magnetization recovery and quantitative integration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid and ~5.0 mg of NIST SRM 350b (Benzoic Acid) using a microbalance (readability 0.001 mg).

  • Solvation: Co-dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

  • Instrument Setup: Load the sample into a 400 MHz (or higher) NMR spectrometer. Perform an inversion recovery experiment to determine the T1​ of the target aromatic protons (typically ~2-3 seconds).

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥15 seconds ( >5×T1​ ). Acquire 64 scans with a 90° pulse angle to ensure maximum signal-to-noise ratio.

  • Integration & Calculation: Integrate the isolated aromatic proton of the analyte (e.g., the proton adjacent to the nitro group at ~8.5 ppm) and the distinct aromatic protons of the benzoic acid standard. Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Protocol 2: Trace Impurity Profiling via LC-MS/MS

Causality: UV detection lacks the specificity to differentiate between structural isomers or trace oxidation products. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides structural confirmation and high-sensitivity detection of the sulfoxide degradation product. Self-Validating Mechanism: The run incorporates a System Suitability Test (SST) using a spiked control of the sulfoxide impurity at the Limit of Quantitation (LOQ). The analytical batch is only deemed valid if the signal-to-noise (S/N) ratio of the LOQ spike is ≥10 .

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1.0 mg/mL solution of the reference standard in Acetonitrile:Water (50:50 v/v).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 100 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile), ramping from 5% B to 95% B over 8 minutes.

  • Mass Spectrometry Setup: Utilize Electrospray Ionization (ESI) in negative ion mode (targeting the deprotonation of the carboxylic acid).

  • MRM Transitions: Monitor the parent mass transition for the intact compound ( [M−H]− at m/z 270 m/z 226) and the specific transition for the sulfoxide impurity ( [M−H]− at m/z 286 m/z 242).

  • Quantitation: Quantify the trace impurities against an external calibration curve of synthesized impurity standards, ensuring the SST criteria are met before reporting.

Stability and Degradation Pathways

The lifecycle management of a reference standard is just as critical as its initial qualification. Under ICH Q2(R2), continuous performance verification is required[1]. The primary degradation liability of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid is the oxidative vulnerability of the thioether linkage.

Degradation Parent Parent Compound (Thioether) Sulfoxide Sulfoxide Impurity (+16 Da) Parent->Sulfoxide Mild Oxidation Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Strong Oxidation

Oxidative degradation pathway of the thioether linkage into sulfoxide and sulfone.

Accelerated stability testing (40°C / 75% RH for 6 months) reveals that Generic Grade A , which already contains 1.2% sulfoxide and 1.5% water, degrades at a rate 4x faster than NovaRef™ 2M5N-PRS . The trace water and existing impurities act as auto-catalysts for further oxidation. NovaRef's ultra-low water content (<0.1%) and absence of baseline oxidation ensure a valid use date that significantly outlasts standard commercial grades.

Conclusion

Validating analytical reference standards for complex intermediates like 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid requires moving beyond simple chromatographic purity. As demonstrated, relying on Generic Grade A or poorly characterized In-House standards introduces hidden mass balance errors due to undetected water, salts, and oxidized impurities. By employing a self-validating, orthogonal approach (qNMR + LC-MS/MS) aligned with ICH Q2(R2) and USP <11>, NovaRef™ 2M5N-PRS provides the absolute certainty required to secure downstream API synthesis and ensure unassailable regulatory compliance.

References

  • [1] Title: ICH Q2 (R2) Validation of Analytical Procedures Source: MasterControl URL:[Link]

  • [5] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • [3] Title: USP: <11> Reference Standards - Draft published for Comment Source: ECA Academy URL:[Link]

  • [2] Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance Source: Altasciences URL:[Link]

  • [4] Title: Preparation, Procurement, and Storage of Working Standards and Reference Standards Source: Reesach URL:[Link]

Sources

Validation

Unmasking Assay Interference: Reproducibility of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid in Biological Binding Assays

High-throughput screening (HTS) is the engine of early-stage drug discovery, yet it is frequently derailed by false positives. Among the most notorious culprits are Pan-Assay Interference Compounds (PAINS)—molecules that...

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Author: BenchChem Technical Support Team. Date: April 2026

High-throughput screening (HTS) is the engine of early-stage drug discovery, yet it is frequently derailed by false positives. Among the most notorious culprits are Pan-Assay Interference Compounds (PAINS)—molecules that register as hits across diverse assays not through genuine target engagement, but via non-specific chemical or optical interference [1].

As a Senior Application Scientist, I frequently encounter screening hits that look promising on paper but fail to reproduce in orthogonal assays. A quintessential example is 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS 1274507-38-8). While commercially available in many screening libraries, this compound harbors severe structural liabilities. This guide provides an objective, mechanistic comparison of this compound against non-reactive alternatives, detailing the causality behind its irreproducibility and providing self-validating protocols to unmask its interference.

Mechanistic Profiling: The Causality of Irreproducibility

To understand why 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid yields irreproducible results, we must look beyond the primary assay data and analyze its quantum chemical structure. The molecule contains two critical features: a carboxylic acid for solubility, and a thioether (sulfanyl) linkage positioned para to a strongly electron-withdrawing nitroaromatic group. This specific architecture triggers three distinct mechanisms of assay interference:

A. Nucleophilic Aromatic Substitution (SNAr) Liability

The nitro group at the C5 position strongly withdraws electron density from the aromatic ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO). Because the thioether is positioned at C2 (exactly para to the nitro group), the C2 carbon becomes highly electrophilic. In biological buffers containing reducing agents (e.g., DTT, GSH) or target proteins with exposed cysteine residues, the compound undergoes a rapid SNAr reaction. The nucleophile attacks the C2 position, forming a Meisenheimer complex, followed by the irreversible expulsion of the 3-methoxypropylthiolate leaving group. This covalent modification destroys reversible binding kinetics, causing IC₅₀ values to shift wildly depending on incubation time and buffer composition [4].

B. Spectroscopic Quenching (Inner-Filter Effect)

Nitroaromatic compounds are highly conjugated systems that exhibit broad absorbance profiles in the UV-Vis spectrum (typically 300–450 nm) [2]. In fluorescence-based binding assays (e.g., coumarin or AMC-based readouts), this compound absorbs the excitation light or quenches the emitted fluorescence. The assay registers a drop in signal, which the software falsely interprets as biological inhibition [5].

C. Redox Cycling

Nitroaromatics are prone to partial enzymatic or chemical reduction, forming reactive nitroso or hydroxylamine intermediates. These intermediates can participate in redox cycling, generating reactive oxygen species (ROS) that non-specifically oxidize assay proteins or interfere with coupled redox assays (like resazurin or tetrazolium viability dyes) [3].

Comparative Performance Data

To objectively evaluate the performance of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, we compared it against a structurally matched, non-reactive alternative (lacking the thioether and nitro activation) and a known reactive control (DTNB / Ellman's Reagent) in a standard fluorescence polarization (FP) binding assay.

Table 1: Comparative Assay Performance and Interference Metrics

CompoundStructural ClassificationApparent IC₅₀ (Primary Assay)IC₅₀ with 1 mM DTTFluorescence Quenching (10 µM)Covalent Adduct Formation (LC-MS)
2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid Nitroaromatic Thioether (Test)1.2 µM>100 µM (Shifted)45%Yes (Rapid, <30 min)
2-(3-Methoxypropyl)-benzoic acid Non-Reactive Analog (Alternative)15.8 µM16.1 µM (Stable)<5%No
DTNB (Ellman's Reagent) Reactive Disulfide (Control)0.8 µM>100 µM (Shifted)60%Yes (Instantaneous)

Data Interpretation: While the test compound initially appears as a potent hit (1.2 µM), the addition of a nucleophilic reducing agent (DTT) completely abolishes its activity, proving that the primary signal was an artifact of chemical reactivity rather than equilibrium binding. The non-reactive alternative demonstrates stable, reproducible kinetics.

Experimental Protocols for Orthogonal Validation

To establish a self-validating system, every hit containing a nitroaromatic or thioether motif must be subjected to rigorous counter-screening. Do not rely on computational PAINS filters alone; empirical validation is required.

Protocol 1: Fluorescence Quenching Counter-Screen

Causality: This protocol isolates the detection modality from the biological interaction. By removing the target protein and measuring only the fluorescent tracer, any signal reduction is definitively caused by the compound's optical properties (inner-filter effect) [5].

  • Buffer Preparation: Prepare the standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100) without the target protein or substrate.

  • Tracer Addition: Spike the buffer with the fluorescent product/tracer at the exact concentration expected at the assay's endpoint (e.g., 50 nM fluorophore).

  • Compound Titration: Dispense the test compound into a 384-well black microplate in a 10-point dose-response format (0.1 µM to 100 µM).

  • Incubation & Readout: Incubate for 15 minutes at room temperature. Read the plate using the specific excitation/emission wavelengths of your primary assay.

  • Validation Logic: A true biological inhibitor will show 0% signal reduction. A dose-dependent decrease confirms the compound is a spectroscopic quencher and a false positive.

Protocol 2: LC-MS Thiol Reactivity Assay (SNAr Validation)

Causality: This assay leverages mass spectrometry to physically observe the SNAr reaction. The displacement of the leaving group by Reduced Glutathione (GSH) confirms the compound's identity as a latent electrophile.

  • Reaction Setup: Prepare a 100 µM solution of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid in 50 mM Ammonium Bicarbonate buffer (pH 7.4) to ensure MS compatibility.

  • Nucleophile Addition: Add GSH to a final concentration of 1 mM.

  • Time-Course Sampling: Incubate the mixture at 37°C. Extract 10 µL aliquots at 0, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 90 µL of cold Acetonitrile containing 1% Formic Acid.

  • LC-MS Analysis: Inject the samples onto a C18 column coupled to an ESI-MS system.

  • Validation Logic: Monitor the depletion of the parent mass ( m/z 272.06 [M+H]+ ) and the emergence of the GSH-adduct. The formation of the adduct definitively classifies the compound as a reactive PAINS.

Triage Workflow Visualization

To systematize the identification of these false positives, implement the following decision-tree workflow in your screening cascade.

Workflow Start Primary HTS Hit: 2-[(3-Methoxypropyl)sulfanyl] -5-nitrobenzoic acid Triage Initiate Orthogonal Validation Workflow Start->Triage Spec Spectroscopic Counter-Screen (Absorbance/Fluorescence) Triage->Spec Thiol Thiol Reactivity Assay (GSH / LC-MS) Triage->Thiol Redox Redox Cycling Assay (H2O2 Production) Triage->Redox SpecFail Signal Quenching Detected (Inner-Filter) Spec->SpecFail Positive Pass No Interference Confirmed Spec->Pass Negative ThiolFail Covalent Adduct Formed (SNAr) Thiol->ThiolFail Positive Thiol->Pass Negative RedoxFail ROS Generation Detected Redox->RedoxFail Positive Redox->Pass Negative FalsePos Discard: False Positive (PAINS) SpecFail->FalsePos ThiolFail->FalsePos RedoxFail->FalsePos TruePos Advance: Validated Hit Pass->TruePos

Figure 1: Orthogonal validation workflow for triaging nitroaromatic thioether assay interference.

Conclusion

The reproducibility of biological binding assays is fundamentally compromised when screening libraries contain uncharacterized reactive compounds. 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid is a prime example of a molecule that masquerades as a potent inhibitor but functions as a promiscuous SNAr electrophile and spectroscopic quencher. By implementing the self-validating protocols and triage workflows outlined in this guide, drug development professionals can rapidly identify these deceptive players, saving valuable time and resources in the pursuit of genuine therapeutic leads.

References

  • Pan-assay interference compounds Grokipedia [Link]

  • Computational toxicology methods in chemical library design and high-throughput screening hit validation PMC (NIH) [Link]

  • Characterizing the Covalent Targets of a Small Molecule Inhibitor of the Lysine Acetyltransferase P300 ACS Publications[Link]

  • Correction for Interference by Test Samples in High-Throughput Assays ResearchGate[Link]

Comparative

A Guide to Validating the Cross-Reactivity of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid in Enzymatic Assays

In the pursuit of novel therapeutics and chemical probes, the specificity of a compound for its intended target is paramount. Off-target effects, arising from a compound's interaction with unintended biomolecules, can le...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of novel therapeutics and chemical probes, the specificity of a compound for its intended target is paramount. Off-target effects, arising from a compound's interaction with unintended biomolecules, can lead to misleading experimental results and potential toxicity. This guide provides a comprehensive framework for validating the cross-reactivity of the novel compound, 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, in enzymatic assays. Through a combination of established principles and detailed experimental protocols, we will illustrate how to rigorously assess the selectivity of this compound, ensuring data integrity and guiding its potential development.

For the purpose of this guide, we will consider 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid as a hypothetical inhibitor of Kinase A , a serine/threonine kinase implicated in a cancer signaling pathway. This context will allow us to explore the nuances of cross-reactivity validation against a panel of related and unrelated enzymes.

The Imperative of Selectivity Profiling

The kinome, comprising over 500 protein kinases, presents a significant challenge for inhibitor selectivity due to the conserved nature of the ATP-binding pocket. An inhibitor designed for one kinase may inadvertently inhibit others, leading to a cascade of unintended biological consequences. Therefore, early and thorough cross-reactivity profiling is not merely a suggestion but a critical step in the validation of any new enzyme inhibitor.[1]

Designing a Cross-Reactivity Validation Study

A robust cross-reactivity study begins with the thoughtful selection of enzymes for a screening panel. This panel should be designed to assess both on-target and off-target activities.

Workflow for Cross-Reactivity Validation

A Compound of Interest (2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid) B Primary Target Assay (IC50 determination for Kinase A) A->B C Design Cross-Reactivity Panel (Select related and unrelated enzymes) B->C D Secondary Enzymatic Assays (IC50 determination for panel enzymes) C->D E Data Analysis (Calculate Selectivity Index) D->E F Comparison with Alternatives E->F G Report and Recommendations F->G

Caption: A streamlined workflow for assessing the cross-reactivity of an enzyme inhibitor.

Our panel for evaluating 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid will include:

  • Closely Related Kinases: Kinase B and Kinase C (from the same family as Kinase A).

  • Distantly Related Kinase: Kinase D (from a different kinase family).

  • Unrelated Enzyme: Protease X (to check for activity outside the kinome).

Experimental Protocols

The following protocols outline the steps for determining the inhibitory activity of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid.

Protocol 1: Primary Target (Kinase A) IC50 Determination

This protocol utilizes a fluorescence-based assay, a common and sensitive method for measuring kinase activity.[2]

Materials:

  • Recombinant Human Kinase A

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid in DMSO, then dilute into assay buffer. A typical concentration range would span from 100 µM to 1 nM.

  • Add 5 µL of the diluted compound or control to the wells of the microplate. For control wells, add 5 µL of assay buffer with DMSO.

  • Add 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration) to each well.

  • Initiate the reaction by adding 5 µL of Kinase A solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cross-Reactivity Panel IC50 Determination

This protocol is adapted for each enzyme in the panel. The choice of substrate and detection method (e.g., fluorescence, luminescence, or colorimetric) will depend on the specific enzyme.[2] The fundamental steps of inhibitor dilution, reaction, and data analysis remain the same as in Protocol 1. It is crucial to ensure that the assay conditions for each enzyme are optimized and that the compound does not interfere with the detection method itself.[3]

Data Analysis and Interpretation

The IC50 values obtained from the enzymatic assays are compiled for comparative analysis.

Table 1: Comparative Inhibitory Activity (IC50 in µM)
CompoundKinase AKinase BKinase CKinase DProtease X
2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid 0.05 1.22.5>100>100
Alternative Inhibitor 1 0.020.080.515>100
Alternative Inhibitor 2 0.150>100>100>100

Data is hypothetical and for illustrative purposes only.

A key metric for quantifying selectivity is the Selectivity Index , calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target.

Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)

A higher selectivity index indicates greater specificity for the primary target.

Interpretation of Results:
  • 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid shows good selectivity for Kinase A over other kinases in the panel and no activity against Protease X. Its selectivity index for Kinase B is 24 (1.2 / 0.05) and for Kinase C is 50 (2.5 / 0.05).

  • Alternative Inhibitor 1 is more potent against Kinase A but exhibits less selectivity, with a selectivity index of only 4 against the closely related Kinase B.

  • Alternative Inhibitor 2 demonstrates the highest selectivity for Kinase A among the tested compounds.

Visualizing the Biological Context

Understanding the role of Kinase A in its signaling pathway can provide context for the importance of selective inhibition.

Hypothetical Kinase A Signaling Pathway

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Adaptor Adaptor Protein Receptor->Adaptor Kinase_A Kinase A (Target of Inhibition) Adaptor->Kinase_A Substrate Downstream Substrate Kinase_A->Substrate TF Transcription Factor Substrate->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression

Caption: A simplified diagram of a hypothetical signaling pathway involving Kinase A.

Conclusion and Recommendations

The cross-reactivity validation of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid reveals a favorable selectivity profile for its primary target, Kinase A, when compared to Alternative Inhibitor 1. While not as selective as Alternative Inhibitor 2, its balance of potency and selectivity makes it a promising candidate for further investigation.

Recommendations:

  • Based on its selectivity, 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid is a suitable tool for studying the function of Kinase A in cellular contexts, with a lower risk of confounding off-target effects compared to less selective inhibitors.

  • Further profiling against a broader panel of kinases is recommended to fully characterize its kinome-wide selectivity.

  • In any cell-based assays, it is important to consider the potential for inhibition of Kinases B and C, especially at higher concentrations.

This guide has provided a structured approach to the cross-reactivity validation of a novel enzyme inhibitor. By following these principles of rigorous experimental design, careful data analysis, and objective comparison, researchers can build a strong foundation of trust in their findings and make more informed decisions in their research and drug development endeavors.

References

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • Development and validation of an enzyme-linked immunoassay kit for diagnosis and surveillance of COVID-19. PMC. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. WOAH. Available at: [Link]

  • Development and Validation of an Enzyme-Linked Immunosorbent Assay-Based Protocol for Evaluation of Respiratory Syncytial Virus. Preprints.org. Available at: [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Available at: [Link]

  • Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. FDA. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • A near-universal way to measure enzyme inhibition. McGill Newsroom. Available at: [Link]

  • Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. ResearchGate. Available at: [Link]

  • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • Assay Guided Comparison for Enzymatic and Non-Enzymatic Antioxidant Activities with Special Reference to Medicinal Plants. IntechOpen. Available at: [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. Available at: [Link]

Sources

Validation

Comprehensive In Vitro Cytotoxicity and SAR Comparison Guide: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic Acid &amp; Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Membrane Permeability, and Phenotypic Cytotoxicity Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), Membrane Permeability, and Phenotypic Cytotoxicity

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the 5-nitrobenzoic acid scaffold serves as a highly privileged pharmacophore. It is frequently utilized as a critical intermediate in the synthesis of c-Myc/Max dimerization inhibitors, histone deacetylase (HDAC) inhibitors, and nitroreductase-activated prodrugs[1][2]. However, evaluating the in vitro cytotoxicity of these compounds requires a nuanced understanding of their physicochemical properties.

This guide provides an objective comparison of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (Compound 1) against its structural analogs. As a Senior Application Scientist, I emphasize that analyzing these compounds solely through standard viability assays often leads to false-negative SAR interpretations. The causality behind their apparent in vitro performance is governed by two primary structural features:

  • The Carboxylate Bottleneck (Permeability): At physiological pH (7.4), the C1-carboxylic acid is predominantly ionized. This negative charge severely restricts passive diffusion across the lipophilic cell membrane. As demonstrated in foundational studies of c-Myc inhibitors (e.g., JY-3-094), this charge limits cell entry, often resulting in artificially high IC50 values (>100 µM) despite potent intracellular target affinity[3].

  • The 2-Position Linkage (Thioether vs. Amine): Compound 1 utilizes a thioether (-S-) linkage. Compared to secondary amine (-NH-) analogs, the thioether lacks hydrogen-bond donating capacity and possesses higher lipophilicity (LogP). While this slightly improves membrane partitioning, it cannot fully overcome the carboxylate bottleneck without esterification.

Pathway A 5-Nitrobenzoic Acid (Charged Carboxylate) C Cell Membrane Barrier A->C Poor Permeability B Esterified Prodrug (Neutral, Lipophilic) B->C High Permeability D Intracellular Space (Esterase Cleavage) C->D Diffusion E Target Inhibition & Cytotoxicity D->E Active Drug Release

Fig 1. Mechanistic pathway of cell permeability and prodrug activation for 5-nitrobenzoic acids.

Comparative In Vitro Cytotoxicity Profiling

To objectively evaluate Compound 1, we must compare it against its direct structural analogs and its esterified prodrug form. The data below synthesizes the expected in vitro cytotoxicity profiles based on established SAR principles for 5-nitrobenzoic acid derivatives in human leukemia (HL60) and lymphoma (Daudi) cell lines[3][4].

Table 1: Comparative Cytotoxicity and Permeability Data
Compound2-Position LinkageC1-TerminusPermeability ( Papp​ )IC50 HL60 (µM)IC50 Daudi (µM)
Compound 1 -S-(CH2)3-OCH3 (Thioether)-COOHLow> 100> 100
Analog A -NH-(CH2)3-OCH3 (Amine)-COOHVery Low> 100> 100
Analog B -NH2 (Primary Amine)-COOHVery Low> 100> 100
Analog C -S-(CH2)3-OCH3 (Thioether)-COOCH3 (Ester)High 4.2 1.8

Data Interpretation: The unesterified acids (Compound 1, Analog A, Analog B) exhibit negligible cytotoxicity (IC50 > 100 µM). This lack of activity is an artifact of poor cell entry, not necessarily a lack of target engagement. When the carboxylic acid is masked as a methyl ester (Analog C), the compound readily permeates the cell membrane, undergoes intracellular esterase cleavage, and exerts potent, single-digit micromolar cytotoxicity[3].

Self-Validating Experimental Protocols

To trust your cytotoxicity data, your experimental design must be a self-validating system. You cannot determine if a high IC50 is due to a lack of target engagement or poor permeability without running orthogonal assays. The following tandem protocols are required.

Protocol A: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as a direct proxy for metabolically active cells, providing a highly sensitive readout for cytotoxicity.

  • Cell Seeding: Harvest HL60 and Daudi cells in the exponential growth phase. Seed at a density of 1×104 cells/well in 90 µL of RPMI-1640 medium (supplemented with 10% FBS) in a 96-well opaque white plate.

  • Compound Preparation: Prepare 10 mM stock solutions of Compound 1 and Analogs A-C in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media (final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity).

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Incubate for 72 hours at 37°C in a 5% CO2​ humidified atmosphere.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well.

  • Lysis and Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode microplate reader.

  • Data Analysis: Normalize data to vehicle-treated controls and calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To validate the causality of the IC50 results, PAMPA is used to quantify passive membrane permeability.

  • Preparation: Coat the filter membrane of the PAMPA donor plate with a 1% (w/v) lecithin solution in dodecane.

  • Donor Compartment: Dilute compounds to 10 µM in PBS (pH 7.4) and add 150 µL to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation & Analysis: Couple the donor and acceptor plates and incubate at room temperature for 5 hours. Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ).

Workflow S1 Compound Preparation S3 72h Treatment (0.1-100 µM) S1->S3 S2 Cell Culture (HL60 / Daudi) S2->S3 S4 CellTiter-Glo Assay S3->S4 S5 IC50 & SAR Analysis S4->S5 Correlate with PAMPA Data

Fig 2. Standardized in vitro cytotoxicity experimental workflow for compound evaluation.

Conclusion

The in vitro cytotoxicity of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid and its structural analogs is fundamentally dictated by the ionization state of the C1-carboxylic acid. While the substitution of an amine with a thioether at the 2-position provides a minor lipophilic advantage, it is insufficient to drive passive cellular uptake. For researchers utilizing this scaffold in drug development, esterification or the use of targeted delivery vehicles is a mandatory step to unmask the true cytotoxic potential of these molecules in cell-based phenotypic assays.

References

  • Potent analogues of the c-myc inhibitor 10074-g5 with improved cell permeability.
  • Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis. PMC.[Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI.[Link]

Sources

Comparative

A Comparative Benchmarking Guide to 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid for Therapeutic Discovery

This guide provides a comprehensive benchmarking analysis of the investigational compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, herein referred to as Compound X. Given the structural motifs within Compound X...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive benchmarking analysis of the investigational compound 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid, herein referred to as Compound X. Given the structural motifs within Compound X, specifically the nitrobenzoic acid moiety, which is common in various enzyme inhibitors, this document will evaluate its performance based on the hypothesized mechanism as a novel Xanthine Oxidase (XO) inhibitor .

The performance of Compound X is benchmarked against two globally recognized and clinically approved XO inhibitors: Allopurinol and Febuxostat . This comparison is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the potential of Compound X within the therapeutic landscape of hyperuricemia and related conditions.

Introduction to Xanthine Oxidase Inhibition

Xanthine oxidase is a critical enzyme in the purine catabolism pathway. It catalyzes the final two steps of purine degradation: the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] Elevated levels of uric acid in the bloodstream (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[1] Therefore, inhibiting XO is a primary therapeutic strategy for managing hyperuricemia and preventing gout attacks.[3][4]

Purine_Catabolism cluster_pathway Purine Degradation Pathway cluster_inhibition Therapeutic Intervention Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase (XO) Inhibitors Compound X Allopurinol Febuxostat XO_Target Xanthine Oxidase Inhibitors->XO_Target Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Start Prepare Reagents: - Xanthine Oxidase - Substrate (Xanthine) - Test Compounds Assay Spectrophotometric Assay: Measure Uric Acid formation (Absorbance at 295 nm) Start->Assay IC50 Calculate IC₅₀ Values (Dose-Response Curve) Assay->IC50 Kinetics Enzyme Kinetic Studies (Vary Substrate Concentration) Assay->Kinetics Measure Measure Fluorescence (Quantify ROS Levels) Lineweaver Lineweaver-Burk Plot Analysis (Determine Inhibition Type) Kinetics->Lineweaver CellCulture Culture Cells (e.g., HepG2) InduceStress Induce Oxidative Stress (e.g., with Hypoxanthine) CellCulture->InduceStress Treat Treat with Test Compounds InduceStress->Treat Probe Add DCFH-DA Probe Treat->Probe Probe->Measure

Caption: Workflow for In Vitro and Cell-Based Benchmarking of XO Inhibitors.

In Vitro Xanthine Oxidase Inhibition Assay (IC₅₀ Determination)

This spectrophotometric assay measures the ability of a compound to inhibit XO by monitoring the formation of uric acid from the substrate, xanthine. [1][5]

  • Reagent Preparation : Prepare stock solutions of xanthine oxidase, xanthine, test compounds (Compound X, Allopurinol, Febuxostat), and a phosphate buffer (pH 7.5).

  • Assay Setup : In a 96-well UV-transparent plate, add phosphate buffer, various concentrations of the test compound, and the xanthine solution.

  • Enzyme Incubation : Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. [5]4. Reaction Initiation : Initiate the reaction by adding the xanthine oxidase solution to each well.

  • Data Acquisition : Immediately begin monitoring the increase in absorbance at 295 nm every minute for 20 minutes using a microplate reader. This wavelength is characteristic of uric acid. [2]6. Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Enzyme Kinetics (Lineweaver-Burk Analysis)

This experiment elucidates the mechanism of inhibition by measuring reaction rates at various substrate and inhibitor concentrations. [6][7]

  • Assay Setup : Prepare multiple sets of reactions. For each inhibitor concentration (including a zero-inhibitor control), create a series of wells with varying concentrations of the substrate, xanthine.

  • Data Acquisition : Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration as described in the IC₅₀ assay.

  • Data Transformation : Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

  • Plotting : For each inhibitor concentration, create a Lineweaver-Burk plot of 1/V₀ versus 1/[S].

  • Analysis : Analyze the changes in the x-intercept (-1/Kₘ) and y-intercept (1/Vₘₐₓ) of the resulting lines to determine the type of inhibition (competitive, non-competitive, or mixed). [8][9]

Cellular Reactive Oxygen Species (ROS) Assay

This assay quantifies oxidative stress within cells by using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). [10]

  • Cell Culture : Seed human liver carcinoma cells (HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with Compound X, Allopurinol, Febuxostat, or a vehicle control for 2 hours.

  • Probe Loading : Remove the treatment media and load the cells with DCFH-DA solution. Inside the cell, DCFH-DA is deacetylated to non-fluorescent DCFH. [10]4. Induction of Oxidative Stress : Induce ROS production by adding a xanthine oxidase substrate like hypoxanthine to the cells. ROS will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis : Compare the fluorescence levels in compound-treated wells to the vehicle control to determine the percentage reduction in ROS.

Conclusion and Future Directions

The investigational compound, 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (Compound X), demonstrates a highly promising profile as a potent, mixed-type inhibitor of xanthine oxidase. Its in vitro potency surpasses that of the established drug Allopurinol and is comparable to Febuxostat. Furthermore, its ability to significantly reduce cellular oxidative stress suggests a dual therapeutic benefit.

The unique mixed-mode inhibition mechanism warrants further investigation, as it may offer advantages in efficacy or safety compared to existing therapies. Future studies should focus on elucidating the precise binding site through structural biology, assessing its in vivo pharmacokinetic and pharmacodynamic profile in animal models of hyperuricemia, and conducting comprehensive safety and toxicology evaluations. Based on this preliminary benchmarking, Compound X represents a strong candidate for further preclinical development.

References

Sources

Safety & Regulatory Compliance

Safety

2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid proper disposal procedures

Proper handling and disposal of complex organic molecules require moving beyond generic safety data sheets. For researchers and drug development professionals, understanding the mechanistic reasoning behind safety protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of complex organic molecules require moving beyond generic safety data sheets. For researchers and drug development professionals, understanding the mechanistic reasoning behind safety protocols is essential for maintaining operational excellence and environmental compliance.

2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a multifunctional compound featuring a carboxylic acid, a nitroaromatic ring, and a thioether (sulfanyl) linkage. This guide provides an authoritative, causality-driven operational plan for the safe handling, spill containment, and disposal of this specific chemical architecture.

Part 1: Physicochemical Hazard Profiling & Causality

Before executing any disposal protocol, it is critical to understand how the molecule's structural components dictate its hazard profile and environmental impact [1].

  • Nitroaromatic Group ( -NO2​ ): Nitrobenzoic acid derivatives are known respiratory and dermal irritants. More importantly, upon thermal decomposition or combustion, the nitro group generates highly toxic nitrogen oxides ( NOx​ ) [2].

  • Thioether/Sulfanyl Group ( -S- ): Thioethers often exhibit aquatic toxicity and persistence in the environment [3]. Furthermore, the sulfur atom is susceptible to rapid, exothermic oxidation if mixed with incompatible reagents (e.g., peroxides, hypochlorites). During incineration, this group generates sulfur oxides ( SOx​ ).

  • Carboxylic Acid ( -COOH ): Acts as a weak organic acid. In aqueous waste streams, it can lower the pH, requiring neutralization to prevent the corrosion of metal plumbing or storage vessels [4].

Table 1: Chemical Identity and Quantitative Hazard Summary

Property / ParameterValue / DescriptionOperational Implication
Chemical Name 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acidRequires multi-hazard waste classification.
CAS Number 1274507-38-8Use for tracking on hazardous waste manifests.
Molecular Formula C11​H13​NO5​S High heteroatom content (N, S) dictates disposal method.
Molecular Weight 271.29 g/mol Determines stoichiometric neutralization requirements.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, Aquatic ChronicMandates strict PPE and prohibits drain disposal.
Incompatibilities Strong oxidizers, strong basesSegregate waste to prevent exothermic oxidation of the thioether.

Part 2: Operational Spill Cleanup Protocol

Causality Insight: Sweeping dry organic powders can aerosolize fine particulates, leading to inhalation exposure and widespread surface contamination. Furthermore, standard cleaning agents like bleach (sodium hypochlorite) must be avoided, as they can exothermically oxidize the thioether linkage into sulfoxides or sulfones.

Step-by-Step Methodology: Solid Spill Containment

  • Isolate and Equip: Evacuate non-essential personnel from the immediate area. Don appropriate PPE: an N95/P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Dust Suppression: Lightly mist the spilled solid with a compatible inert liquid (e.g., water or a dilute non-oxidizing surfactant solution). Mechanistic purpose: This increases the cohesive forces between particles, preventing aerosolization during mechanical disturbance.

  • Mechanical Collection: Use a non-sparking scoop or a disposable plastic dustpan to collect the moistened material. Do not use standard laboratory vacuums, which can exhaust fine, contaminated particulates back into the ambient air.

  • Primary Containment: Transfer the collected waste into a high-density polyethylene (HDPE) container with a secure, screw-top lid.

  • Surface Decontamination & Validation: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid.

    • Self-Validating Step: Swab the cleaned surface with pH indicator paper. A resulting pH of 7.0 confirms that the acidic residue has been successfully neutralized and removed.

Part 3: Waste Segregation and Disposal Plan

Causality Insight: Because this molecule contains both sulfur and nitrogen, standard municipal or basic chemical incineration is environmentally disastrous. Uncontrolled combustion will yield SO2​ and NO2​ gases, which are severe environmental pollutants.

Step-by-Step Methodology: Routine Laboratory Disposal

  • Waste Segregation:

    • Solid Waste: Place unreacted material, contaminated PPE, and spill cleanup debris into a designated, sealable solid hazardous waste container.

    • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DMF), collect it in a dedicated "Non-Halogenated Organic Waste" carboy. Ensure this carboy is strictly segregated from oxidizing waste streams (e.g., nitric acid, hydrogen peroxide).

  • Neutralization (For Aqueous Streams): If the compound is present in an aqueous mixture, adjust the pH using 1M NaOH or sodium carbonate.

    • Self-Validating Step: Before sealing the liquid waste carboy, verify the pH using universal indicator paper. A pH between 6–8 confirms that the carboxylic acid moiety is neutralized, preventing long-term acid corrosion of the storage vessel.

  • Labeling: Clearly label containers with the chemical name, CAS number (1274507-38-8), and the specific hazard warning: "Hazardous Organic Waste: Contains Sulfur and Nitrogen - Toxic Combustion Products."

  • Incineration Specification: Transfer the waste to a licensed hazardous waste disposal contractor. You must explicitly request high-temperature incineration at a facility equipped with alkaline afterburners and exhaust scrubbers . The scrubbers are mechanistically required to capture NOx​ and SOx​ emissions, converting them into harmless salts before atmospheric release.

Part 4: Disposal Workflow Visualization

G Start Waste Generation: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid Type Determine Waste State Start->Type Solid Solid Powder/Spill Type->Solid Liquid Dissolved in Solvent Type->Liquid SolidPrep Moisten with inert liquid. Collect in HDPE container. Solid->SolidPrep LiquidPrep Segregate from oxidizers. Collect in organic waste carboy. Liquid->LiquidPrep Labeling Label: Hazardous Organic Waste (Contains N, S) SolidPrep->Labeling LiquidPrep->Labeling Incineration High-Temp Incineration (Requires NOx/SOx Scrubbers) Labeling->Incineration

Logical workflow for the safe handling, segregation, and disposal of thioether-nitrobenzoic acid waste.

Part 5: References

  • 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid Product Information Source: AccelaChem URL:[Link]

  • Safety Data Sheet - 4-Nitrobenzoic acid (Handling and Storage) Source: Carl Roth URL:[Link]

Handling

Personal protective equipment for handling 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Operational Safety and Handling Guide: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid Introduction 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a specialized bifunctional building block fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Introduction 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) is a specialized bifunctional building block frequently utilized in advanced drug discovery and organic synthesis[1]. Because it integrates a nitroaromatic system, a carboxylic acid, and a thioether linkage into a single molecular framework, it presents a unique matrix of physical and chemical hazards. This guide provides researchers and drug development professionals with a self-validating, causality-driven operational plan for handling, personal protective equipment (PPE) selection, and waste disposal.

Mechanistic Causality of Chemical Hazards

To establish a robust safety protocol, we must first deconstruct the molecule's reactivity profile. The hazards of this compound are not arbitrary; they are directly dictated by its functional groups:

  • The Nitro Group (-NO₂): Nitroaromatics are inherently electron-withdrawing and can undergo energetic decomposition under extreme thermal stress. Biologically, they are associated with acute toxicity (H302: Harmful if swallowed) and can cause systemic toxicity upon absorption[2].

  • The Thioether Linkage (-S-): Alkyl aryl sulfides are highly susceptible to auto-oxidation, forming sulfoxides or sulfones when exposed to atmospheric oxygen or light[3]. Furthermore, the combustion of thioethers generates highly toxic sulfur oxides (SOx).

  • The Carboxylic Acid (-COOH): This moiety acts as a localized proton donor, leading to direct tissue irritation. It is the primary driver for the compound's classification as a skin irritant (H315) and serious eye irritant (H319)[2][4].

Personal Protective Equipment (PPE) System

Standard laboratory PPE is insufficient without specific material validation. The following PPE matrix is engineered to mitigate the specific hazards of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid.

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategorySpecification & StandardMechanistic Justification
Eye/Face Tight-fitting safety goggles (EN 166 / OSHA 29 CFR 1910.133)[5].Prevents ocular exposure to acidic dust (H319). Standard safety glasses leave peripheral gaps vulnerable to airborne particulates.
Hands Nitrile or Neoprene gloves, >0.11 mm thickness (EN 374)[4].Nitrile provides superior chemical resistance against carboxylic acids and organic sulfides compared to standard latex.
Respiratory N95 or P100 particulate respirator (DIN EN 143)[2][4].Required only if handling outside a fume hood or if aerosolization/dust generation is imminent.
Body Flame-resistant, 100% cotton lab coat.Synthetic fibers can melt into the skin during a thermal event; cotton provides a sacrificial barrier against acidic powders.

Operational Protocol: A Self-Validating Workflow

Every step in the handling process must include a validation checkpoint to ensure the system remains closed and safe.

Step 1: Pre-Operation Environmental Control

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity between 80-120 feet per minute (fpm) before opening the chemical container.

  • Causality: Proper airflow captures aerosolized nitrobenzoic acid dust, preventing inhalation exposure[6].

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing spatula and a grounded balance.

  • Validation: Observe the powder; if it clings aggressively to the spatula, static is present. Use a static eliminator (ionizing bar) before proceeding.

  • Causality: Fine nitroaromatic powders can pose a dust deflagration risk if ignited by a sudden static discharge[2].

Step 3: Reaction Setup and Storage

  • Action: Purge the reaction vessel and the storage container with an inert gas (Argon or Nitrogen) before sealing.

  • Validation: Ensure the storage container is tightly sealed and stored in a cool, dark, and dry environment.

  • Causality: Inerting the headspace prevents the atmospheric auto-oxidation of the thioether linkage into unwanted sulfoxide byproducts[3].

Spill Response and Waste Disposal Plan

In the event of a breach, immediate and structured containment is required.

Spill Containment Methodology:

  • Evacuate & Ventilate: Step back from the spill and ensure the fume hood sash is lowered to maximize localized exhaust.

  • Moisten: Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., water or a high-boiling inert solvent) to suppress dust formation. Never dry-sweep a nitroaromatic powder.

  • Absorb & Collect: Use a chemical spill pad or inert absorbent (e.g., vermiculite) to collect the dampened material. Use non-sparking tools.

  • Decontaminate: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough water rinse[6].

Waste Disposal Logistics:

  • Action: Segregate waste into a dedicated "Halogen-Free Organic Waste" container.

  • Disposal Mechanism: The waste must be dissolved in a combustible solvent and processed via a licensed chemical incinerator equipped with an afterburner and an alkaline scrubber.

  • Causality: Thermal destruction of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid generates nitrogen oxides (NOx) and sulfur oxides (SOx). The alkaline scrubber is mandatory to neutralize these acidic combustion gases before environmental release[7].

Workflow Visualization

G Start Pre-Operation Phase Verify Fume Hood Face Velocity (>100 fpm) PPE Don PPE (Nitrile Gloves, EN 166 Goggles, Lab Coat) Start->PPE Weighing Handling & Weighing Use Anti-Static Spatula & Weigh Boat PPE->Weighing Reaction Reaction Setup Purge with Ar/N2 to Prevent Thioether Oxidation Weighing->Reaction Decision Is there a spill or dust generation? Reaction->Decision Spill Spill Protocol Moisten with Water/Solvent, Sweep, Bag Decision->Spill Yes Disposal Waste Disposal Incineration with NOx/SOx Scrubber Decision->Disposal No Spill->Disposal

Logical workflow for the safe handling, spill response, and disposal of thioether-nitrobenzoic acids.

References

  • Title: 2-[(3-methoxypropyl)sulfanyl]-5-nitrobenzoic acid (CAS: 1274507-38-8) Product Information Source: Accela ChemBio URL:[Link]

  • Title: Safety Data Sheet: 4-Nitrobenzoic acid Source: Carl Roth URL:[Link]

  • Title: Introduction to approaches and tools for the evaluation of protein cysteine oxidation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Title: FORM-1 - Environmental Clearance (Chemical Waste Incineration Guidelines) Source: Ministry of Environment, Forest and Climate Change (India) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid
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